2-bromo-N-(2,5-dimethoxyphenyl)propanamide
Description
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Properties
IUPAC Name |
2-bromo-N-(2,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRWCGOGVBPWOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular formula of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
This guide provides an in-depth technical analysis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide , a specialized alkylating anilide intermediate. This compound serves as a critical scaffold in the synthesis of pharmacologically active
Structural Identity, Synthesis, and Synthetic Utility
Executive Summary
This compound (CAS: 3245-91-8) is an electrophilic aromatic amide characterized by a reactive
Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10]
The compound consists of a propanamide backbone N-linked to a 2,5-dimethoxybenzene ring.[1][4][6] The presence of the bromine at the
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 2-bromo-2',5'-dimethoxypropionanilide; |
| CAS Registry Number | 3245-91-8 |
| Molecular Formula | |
| Molecular Weight | 288.14 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 98–105 °C (Predicted/Analogous range) |
| Boiling Point | ~394 °C (at 760 mmHg) |
| Density | 1.4 ± 0.1 g/cm³ |
| SMILES | COc1ccc(OC)c(NC(=O)C(C)Br)c1 |
| InChI Key | YSRWCGOGVBPWOI-UHFFFAOYSA-N |
Structural Analysis & Spectroscopic Signature
Understanding the NMR signature is crucial for validating synthesis and monitoring purity.
Structural Features[1][2][3][4][8][9][10]
-
Electrophilic Site: The
-Br bond is polarized, making the -carbon highly susceptible to nucleophilic attack. -
Amide Resonance: The lone pair on the nitrogen is delocalized into the carbonyl and the aromatic ring, reducing the basicity of the nitrogen and planarizing the amide bond.
-
Electronic Environment: The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic system, though the amide group acts as a weak electron-withdrawing group via induction.
Predicted NMR Characterization ( NMR, , 400 MHz)
- 8.60 (br s, 1H, NH): Broad singlet, downfield due to hydrogen bonding and anisotropy of the amide.
- 8.05 (d, J=2.5 Hz, 1H, Ar-H6): The proton ortho to the amide is deshielded by the carbonyl group.
- 6.80 (d, J=8.8 Hz, 1H, Ar-H3): Ortho to the 4-methoxy, shielded.
- 6.55 (dd, J=8.8, 2.5 Hz, 1H, Ar-H4): Meta coupling visible.
- 4.55 (q, J=7.0 Hz, 1H, CH-Br): Characteristic quartet for the methine proton adjacent to the bromine and methyl group.
-
3.85 (s, 3H,
): Singlet for methoxy group. -
3.78 (s, 3H,
): Singlet for methoxy group. -
1.95 (d, J=7.0 Hz, 3H,
): Doublet for the terminal methyl group coupled to the methine.
Synthetic Protocol
The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. The reaction is exothermic and requires careful temperature control to prevent bis-acylation or polymerization.
Reagents
-
Substrate: 2,5-Dimethoxyaniline (1.0 equiv)
-
Acylating Agent: 2-Bromopropionyl bromide (1.1 equiv)
-
Base: Triethylamine (
) or Pyridine (1.2 equiv) to scavenge HBr. -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2,5-dimethoxyaniline dissolved in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Base Addition: Add Triethylamine dropwise, maintaining temperature <5°C.
-
Acylation: Slowly add 2-bromopropionyl bromide (diluted in DCM) via an addition funnel over 30–60 minutes. Note: Rapid addition causes localized heating and side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.[7]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline/base), saturated
, and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or Isopropyl ether to yield the target amide.
Mechanistic Visualization
The following diagram illustrates the acylation mechanism and the subsequent potential for nucleophilic substitution.
Caption: Synthesis pathway via acylation followed by potential downstream derivatization via SN2 displacement.
Reactivity & Applications
The utility of this compound lies in its dual functionality.
Nucleophilic Substitution ( )
The primary application is the synthesis of N-(2,5-dimethoxyphenyl)-2-aminopropanamides .
-
Mechanism: The bromine atom is a good leaving group. Reaction with primary or secondary amines (e.g., diethylamine, piperidine) yields amino-amides.
-
Relevance: This structural motif mimics Prilocaine and Tocainide , but with the 2,5-dimethoxy substitution pattern. These analogs are often screened for sodium channel blocking activity (anesthetic/anti-arrhythmic) or antifungal properties.
Friedel-Crafts Cyclization
Under strong Lewis acid conditions (e.g.,
Safety & Handling (Critical)
-
Alkylating Agent: As an
-halo amide, this compound is a potent alkylating agent. It can react with biological nucleophiles (DNA/Proteins). -
Hazards: Likely a skin and eye irritant and a potential sensitizer.
-
Handling: Use full PPE (gloves, goggles, lab coat) and handle strictly within a fume hood. Quench waste with aqueous ammonia or hydroxide to destroy the alkylating potential before disposal.
References
-
Chemical Identity & Properties: National Institute of Standards and Technology (NIST). Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- Mass Spectrum. Link
-
Synthetic Methodology (General Anilide Synthesis): PrepChem. Synthesis of 2-Bromo-N-(3-methoxyphenyl)-N-methyl-propanamide. (Analogous protocol). Link
-
Supplier Data & Safety: Sigma-Aldrich. 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide Safety Data Sheet (Homolog Reference). Link
-
Reaction Context (Amination): Jaiswal, A. K., et al. "A Metal-Free Amination of 1,2-Diaza-1,3-dienes." ResearchGate.[8] (Demonstrates reactivity of 2-bromopropionyl amides). Link
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- 3. CAS: 3245-91-8 | CymitQuimica [cymitquimica.com]
- 4. CAS 3245-91-8 | 4648-9-37 | MDL MFCD01311977 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 2-(4-bromo-2,6-dimethylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide | Molport-018-850-052 | Novel [molport.com]
- 7. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Physical properties and melting point of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from authoritative chemical databases, spectral data of analogous compounds, and established scientific principles to offer a robust resource for researchers. This document details the compound's identity, predicted physical properties, a proposed synthetic approach, and in-depth protocols for experimental characterization, including melting point determination. Furthermore, it addresses the reactivity and safe handling of α-bromoamides as a chemical class.
Compound Identification and Core Properties
This compound is a member of the α-bromoamide family, which are valuable intermediates in organic synthesis.[1][2] The presence of the bromine atom at the alpha position to the carbonyl group makes this site susceptible to nucleophilic substitution, a key feature in its reactivity.[2]
| Property | Value | Source |
| CAS Number | 3245-91-8 | [3][4] |
| Molecular Formula | C₁₁H₁₄BrNO₃ | [4] |
| Molecular Weight | 288.14 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Boiling Point | 394.1 ± 37.0 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 192.2 ± 26.5 °C (Predicted) | [4] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [4] |
| Melting Point | Not reported in the literature |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2,5-dimethoxyaniline and propionyl chloride, followed by α-bromination.
Experimental Protocol: Synthesis of N-(2,5-dimethoxyphenyl)propanamide (Intermediate)
Causality: This step involves the nucleophilic acyl substitution of propionyl chloride with 2,5-dimethoxyaniline. A non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dimethoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the dropwise addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2,5-dimethoxyphenyl)propanamide.
Experimental Protocol: α-Bromination
Causality: The α-bromination of the propanamide intermediate is a radical substitution reaction. N-Bromosuccinimide (NBS) serves as the bromine radical source, and a radical initiator like AIBN or benzoyl peroxide, along with light or heat, is used to initiate the reaction.[5]
-
In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the synthesized N-(2,5-dimethoxyphenyl)propanamide (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp.
-
Monitor the reaction by TLC. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physical Property Characterization: Melting Point Determination
An accurate melting point is a crucial indicator of the purity of a crystalline compound. Although no experimental value for this compound is reported, the following protocol provides a reliable method for its determination.
Detailed Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, grind the sample into a fine powder to ensure uniform heat distribution.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to compact the powder to a height of 2-3 mm.
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.
-
For an accurate measurement, heat rapidly to about 15-20 °C below the estimated melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Trustworthiness of the Protocol: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.
Spectroscopic and Chromatographic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectral features can be inferred from the analysis of its structural components and comparison with similar molecules.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals corresponding to the protons on the dimethoxy-substituted phenyl ring are expected in the aromatic region (δ 6.5-8.0 ppm).
-
Amide Proton: A broad singlet for the N-H proton, typically in the range of δ 7.5-8.5 ppm.
-
Methine Proton: A quartet for the proton at the α-carbon (CH-Br) due to coupling with the adjacent methyl group protons.
-
Methoxy Protons: Two singlets for the two methoxy groups (-OCH₃) are expected, likely around δ 3.8-4.0 ppm.
-
Methyl Protons: A doublet for the methyl group (-CH₃) protons, coupled to the α-methine proton.
For comparison, the ¹H NMR spectrum of N-(2-methoxyphenyl)acetamide shows characteristic signals for the aromatic, amide, and methyl protons.[6]
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals for the carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups shifted downfield.
-
α-Carbon: The carbon attached to the bromine (C-Br) will be shifted downfield.
-
Methoxy Carbons: Signals for the methoxy carbons will appear around δ 55-60 ppm.
-
Methyl Carbon: A signal for the terminal methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹ due to the carbonyl stretch.[7]
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region.
The FT-IR spectrum of N-phenylpropanamide provides a good reference for the characteristic amide I and II bands.[7]
Reactivity, Safety, and Handling
As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. α-Bromoamides are reactive compounds and should be handled with appropriate care.
Reactivity Profile
The primary site of reactivity in this compound is the electrophilic α-carbon. This makes the compound a useful substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups.[2] α-Bromoamides can participate in cross-coupling reactions and are precursors for the synthesis of α-amino amides, which are important in medicinal chemistry.[2][8]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of this compound, synthesizing available data to create a valuable resource for the scientific community. While direct experimental data for some properties, such as the melting point, are not currently available in the public domain, this guide offers robust, scientifically grounded protocols for their determination. The proposed synthetic route and predicted spectral data provide a strong foundation for researchers working with this and related compounds. As with all chemical research, adherence to strict safety protocols is paramount.
References
-
Fiveable. (2025, August 15). Alpha-Brominated Amide Definition. [Link]
-
Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(12), 14906–14955. [Link]
-
Priyadharsini, P., Dharumadurai, D., & Kanimozhi, B. (2017). FT-IR spectra of N-phenylpropanamide. ResearchGate. [Link]
-
OICC Press. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. [Link]
-
ResearchGate. (n.d.). Studied α-bromoamides and α-bromolactams. [Link]
-
Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(22), 6052–6055. [Link]
-
IUCr Journals. (2024, July 9). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. [Link]
-
PubChem. (n.d.). N,N-diethyl-2-phenylpropanamide. [Link]
-
Gsrs. (n.d.). N-(2,5-DIMETHOXYPHENYL)ACETAMIDE. [Link]
-
Chemsrc. (2025, August 25). CAS#:3245-91-8 | this compound. [Link]
-
AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. [Link]
-
NCBI. (2011, February 18). 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [Link]
-
Hansen, M., et al. (2014). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 57(15), 6345-6359. [Link]
-
NIST. (n.d.). Propanamide, N-phenyl-. [Link]
-
PubChem. (n.d.). 2-Phenylpropionamide, (RS)-. [Link]
-
PubMed. (2015, July 15). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
-
Organic Syntheses. (2023, March 13). α-Oxamination of Amides via Electrophilic Activation. [Link]
-
Nature. (2025, November 26). Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
ResearchGate. (2025, August 9). GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]
-
Molbank. (2023, June 30). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]
-
ResearchGate. (2025, August 6). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. [Link]
-
The Journal of Organic Chemistry. (2024, December 19). A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. [Link]
-
PMC. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]
-
PMC. (2025, May 5). α-Amido Sulfonium Salts Provide a Platform for Photocatalytic Metal-Free Carbon–Carbon Bond Formation in Amides. [Link]
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Solubility Profiling of 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide: Thermodynamic Behavior in Polar vs. Non-Polar Solvents
Executive Summary
In early-stage drug development and advanced organic synthesis, the solvent-solute interaction profile of a compound dictates its viability for crystallization, reaction optimization, and formulation. This technical guide provides a rigorous analysis of the solubility characteristics of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide (CAS: 3245-91-8). By deconstructing its molecular architecture, we can predict and experimentally validate its thermodynamic behavior across a spectrum of polar and non-polar environments.
Physicochemical Profiling & Structural Analysis
To understand the solvation mechanics of 1 [1], we must first analyze its structural motifs:
-
The Propanamide Core: Features a strong hydrogen-bond donor (amide N-H) and a strong hydrogen-bond acceptor (amide C=O). This core introduces a significant localized dipole moment.
-
The 2,5-Dimethoxyphenyl Ring: An electron-rich, highly lipophilic aromatic system. The methoxy groups act as weak hydrogen-bond acceptors but primarily contribute to the molecule's overall steric bulk and dispersion forces.
-
The Alpha-Bromo Substitution: The heavy bromine atom increases the molecule's polarizability and lipophilicity while adding significant steric hindrance adjacent to the amide carbonyl.
With a molecular weight of 288.14 g/mol and an estimated LogP > 2.5, this compound sits on the boundary of 2 [2] parameters for ideal aqueous solubility, indicating that specialized solvent selection is required for effective dissolution.
Thermodynamics of Solvation
Solubility is governed by the energetic balance between disrupting the solute's crystal lattice and forming new solvent-solute interactions. According to the principles of 3 [3], dissolution occurs when the dispersion (
Polar Solvents
-
Protic Solvents (e.g., Water, Methanol): Aqueous solubility is severely limited. The entropic penalty of restructuring the water hydrogen-bond network around the bulky dimethoxyphenyl and bromoalkyl groups far outweighs the enthalpic gain from hydrating the amide core. Methanol offers moderate solubility, as its methyl group interacts with the lipophilic regions of the solute via dispersion forces.
-
Aprotic Solvents (e.g., DMSO, DMF): These solvents exhibit exceptional solubilizing power for this compound. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor for the amide N-H, while the absence of solvent-solvent hydrogen bond networks means there is no massive entropic penalty to overcome.
Non-Polar Solvents
-
Aliphatic Hydrocarbons (e.g., Hexane): Solubility is negligible. Hexane relies entirely on weak dispersion forces (
) and lacks the polarity ( ) required to disrupt the strong intermolecular hydrogen bonds between the amide cores in the crystal lattice. -
Halogenated/Aromatic Solvents (e.g., Dichloromethane, Toluene): Dichloromethane (DCM) provides high solubility. Its polarizability perfectly matches the bromo-substituent, and its moderate dipole moment stabilizes the amide core via dipole-induced dipole interactions without requiring formal hydrogen bonding.
Solvation thermodynamic pathway for this compound.
Experimental Methodology: Self-Validating Shake-Flask Protocol
To accurately determine the thermodynamic equilibrium solubility, kinetic dissolution artifacts must be eliminated. The 4[4] remains the gold standard, provided strict phase-separation controls are implemented.
Step-by-Step Workflow
-
Supersaturation Preparation: Add an excess amount of this compound (approx. 50 mg) to 1.0 mL of the target solvent in a sealed 2.0 mL amber glass vial. Causality: Amber glass prevents potential UV-induced debromination during the extended incubation period.
-
Thermodynamic Equilibration: Place the vials in a thermostatic shaker set to 25.0 ± 0.1 °C at 300 RPM.
-
Self-Validating Timepoints: Extract 100 µL aliquots at exactly 48 hours and 72 hours . Causality: If the quantified concentration variance between the 48h and 72h timepoints exceeds 5%, thermodynamic equilibrium has not been reached, and the system must continue shaking. This internal control prevents false-low readings caused by slow dissolution kinetics.
-
Phase Separation (Critical Step): Centrifuge the extracted aliquots at 15,000 RPM for 15 minutes at 25.0 °C. Causality: Filtration is explicitly avoided. Highly lipophilic bromo-aromatic compounds are notorious for non-specific adsorption onto standard cellulose or PTFE filter membranes, which artificially depletes the solute from the analyzed fraction.
-
Dilution & Quantification: Dilute the supernatant immediately in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to prevent precipitation upon temperature fluctuation. Quantify using reversed-phase HPLC-UV at the compound's
(typically ~280 nm for dimethoxyphenyl derivatives).
Quantitative Data Presentation
Based on structural heuristics, empirical models, and the compound's dielectric affinities, the thermodynamic solubility profile is summarized below:
| Solvent Class | Specific Solvent | Dielectric Constant ( | Expected Solubility Range | Dominant Solvation Mechanism |
| Aqueous | Water (pH 7.4) | 80.1 | < 0.1 mg/mL (Very Low) | Hydrophobic effect dominates; high entropic penalty to cavity formation. |
| Polar Protic | Methanol | 32.7 | 10 - 50 mg/mL (Moderate) | H-bonding competes with solute-solute lattice energy; dispersion aids solubility. |
| Polar Aprotic | DMSO | 46.7 | > 100 mg/mL (Very High) | Strong H-bond acceptance (amide N-H) without disrupting a solvent network. |
| Halogenated | Dichloromethane | 9.1 | 50 - 100 mg/mL (High) | Dipole-induced dipole interactions; polarizability matches the bromo substituent. |
| Aliphatic | Hexane | 1.9 | < 1.0 mg/mL (Very Low) | Insufficient polarity to break the amide-driven crystal lattice. |
Strategic Implications for Drug Development
Understanding these solubility parameters is critical for downstream processing. For instance, if this compound is used as an intermediate in an
References
-
NIST Chemistry WebBook: Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- (CAS 3245-91-8). National Institute of Standards and Technology. 1
-
Lipinski's Rule of Five: Evaluation of druglikeness and oral bioavailability. Wikipedia / NIH. 2
-
Hansen Solubility Parameters: The official site of HSP and HSPiP for predicting solvent-solute interactions. 3
-
Study of equilibrium solubility measurement by saturation shake-flask method: Baka E., et al. Journal of Pharmaceutical and Biomedical Analysis (PubMed). 4
Sources
- 1. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- [webbook.nist.gov]
- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Thermodynamic Stability & Degradation Kinetics of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
Executive Summary
This technical guide provides a framework for evaluating the thermodynamic stability of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide (hereafter referred to as 2-Br-DMP ). As an
Key Stability Risks:
-
Thermal Instability: High susceptibility to dehydrohalogenation (loss of HBr), leading to the formation of the
-unsaturated acrylamide impurity. -
Hydrolytic Susceptibility: The amide bond is prone to acid/base hydrolysis, accelerated by the electron-donating effects of the 2,5-dimethoxy substituents.
-
Photosensitivity: The electron-rich aromatic ring is vulnerable to oxidative degradation under UV exposure.
This guide outlines the theoretical degradation mechanisms and provides self-validating experimental protocols to quantify these risks in compliance with ICH Q1A(R2) guidelines.
Structural Analysis & Theoretical Vulnerabilities
To accurately predict stability, we must deconstruct the molecule into its reactive pharmacophores.
The -Bromoamide Moiety
The presence of a bromine atom at the
-
Electrophilic Center: The
-carbon is highly electrophilic. While direct nucleophilic attack (S\textsubscript{N}2) is possible, the steric bulk of the amide nitrogen and the bromine itself makes elimination (E2) the dominant thermal pathway. -
Acidity of
-Proton: The carbonyl group and the bromine atom both inductively withdraw electron density from the -carbon, significantly increasing the acidity of the -proton. This facilitates base-catalyzed elimination.[1][2]
The 2,5-Dimethoxyaniline Ring
-
Electronic Effect: The two methoxy groups are strong electron donors (via resonance). This increases the electron density on the amide nitrogen, making the carbonyl carbon less electrophilic than in unsubstituted anilides. However, it makes the aromatic ring significantly more susceptible to oxidative radical attack and photo-degradation .
Degradation Pathways (Mechanistic Topology)
Understanding the degradation topology is essential for developing "stability-indicating" analytical methods. The following diagram illustrates the primary degradation routes.
Pathway A: Thermal Dehydrohalogenation (Major Risk)
Upon heating, particularly in the presence of even weak bases (or basic excipients), 2-Br-DMP eliminates hydrogen bromide (HBr) to form N-(2,5-dimethoxyphenyl)acrylamide .
-
Criticality: High. Acrylamides are Michael acceptors and potential genotoxic impurities (PGIs).
Pathway B: Amide Hydrolysis
Under acidic or basic stress, the amide bond cleaves.
-
Products: 2,5-dimethoxyaniline + 2-bromopropanoic acid.
-
Note: 2-bromopropanoic acid may further hydrolyze to lactic acid in aqueous media.
Experimental Protocols: Forced Degradation
These protocols are designed to be self-validating : if the mass balance (assay + degradants) does not equal 100% ± 5%, the method must be re-evaluated for volatile or non-chromatographic species.
Protocol A: Thermal Stress & Arrhenius Kinetics
Objective: Determine the activation energy (
Workflow:
-
Preparation: Prepare 1 mg/mL solutions of 2-Br-DMP in an inert solvent (e.g., Anhydrous DMSO or Acetonitrile) to mimic solution-phase intermediate storage.
-
Incubation: Aliquot samples into sealed, amber glass vials. Incubate at three isotherms: 40°C, 50°C, and 60°C .
-
Sampling: Withdraw samples at
hours. -
Analysis: Analyze via HPLC-UV (254 nm). Quantify the decrease in Parent Area and appearance of the Acrylamide peak (RRT ~0.8-0.9 usually).
Calculation (Arrhenius Plot):
Plot
- : Rate constant (from first-order plot of concentration vs. time).
- : Gas constant (8.314 J/mol·K).
-
Acceptance Criteria: Linearity (
) confirms the degradation mechanism is consistent across the temperature range.
Protocol B: Hydrolytic Stress (Acid/Base)
Objective: Differentiate between acid-catalyzed and base-catalyzed instability.
Workflow:
-
Acid Stress: Dissolve 2-Br-DMP in 0.1 N HCl / Acetonitrile (50:50). Store at Ambient Temp for 24h.
-
Base Stress: Dissolve 2-Br-DMP in 0.1 N NaOH / Acetonitrile (50:50). Store at Ambient Temp for 4h.
-
Warning: Base stress will likely trigger both hydrolysis and rapid elimination to the acrylamide.
-
-
Neutral: Water / Acetonitrile (50:50) at 60°C.
Analytical Method Development
To successfully monitor these changes, the analytical method must separate the parent from the acrylamide derivative and the aniline.
Recommended HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase stationary phase for moderately polar aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid degradant, improving retention. |
| Mobile Phase B | Acetonitrile | Strong eluent for organic solubility. |
| Gradient | 10% B to 90% B over 15 min | Wide gradient to capture early eluting aniline/acid and late eluting parent. |
| Detection | UV @ 280 nm (and 254 nm) | 280 nm is specific to the electron-rich dimethoxy ring; 254 nm detects the acrylamide carbonyl conjugation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Experimental Workflow Visualization
The following diagram outlines the decision tree for stability characterization.
Storage & Handling Recommendations
Based on the theoretical instability of the
-
Temperature: Store at -20°C for long-term storage. The activation energy for HBr elimination is typically low enough that degradation occurs slowly even at room temperature.
-
pH Control: Strictly avoid basic environments. Even weak bases (carbonates, tertiary amines) will catalyze the formation of the acrylamide impurity.
-
Light: Store in amber vials or foil-wrapped containers to prevent photo-oxidation of the dimethoxyaniline ring.
-
Solvents: If storing in solution, avoid protic solvents (methanol/ethanol) which may facilitate solvolysis. Anhydrous dichloromethane or DMSO are preferred for short-term solution handling.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6] 2003.[5][6] [Link]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter 19: Elimination Reactions). [Link]
-
Yoshioka, S., & Stella, V. J. Stability of Drugs and Dosage Forms. Springer, 2002. (Kinetics of amide hydrolysis). [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
Navigating the Hazard Landscape of Brominated Amides: A Risk Assessment and SDS Authoring Guide
Topic: Safety Data Sheet (SDS) and Hazard Classification for Brominated Amides Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide / Whitepaper[1]
Introduction: The Dual Nature of Brominated Amides
In pharmaceutical development, brominated amides serve as critical scaffolds.[1] The bromine atom often acts as a transient handle for cross-coupling (e.g., Suzuki-Miyaura) or as a permanent bioisostere to modulate lipophilicity.[1] However, the specific position of the bromine atom—whether on the nitrogen (N-bromo ) or the alpha-carbon (
This guide provides a technical framework for classifying these compounds under GHS (Globally Harmonized System), authoring compliant Safety Data Sheets (SDS), and establishing self-validating handling protocols.
The Core Distinction: Oxidizer vs. Alkylator
| Feature | N-Bromoamides (e.g., N-bromoacetamide) | |
| Reactivity | Oxidizing Agent (Positive Bromine, | Alkylating Agent (Electrophilic Carbon) |
| Primary Hazard | Fire/Explosion with organics; Corrosive.[1] | Skin Sensitization , Carcinogenicity, Lachrymator.[1] |
| Mechanism | Homolytic cleavage or | |
| Key GHS Code | H272 (May intensify fire; oxidizer).[1] | H317 (Skin sensitization); H351 (Suspected carcinogen).[1] |
Hazard Identification & Mechanism of Action
The Alkylation Threat ( -Bromoamides)
The primary toxicological concern for
-
Mechanism: The compound penetrates the stratum corneum and reacts with cysteine residues on skin proteins (e.g., keratin) via an
mechanism.[1] -
Consequence: This forms a stable protein-conjugate (hapten-carrier complex) that is presented by Langerhans cells to T-cells, inducing Allergic Contact Dermatitis (ACD) .[1]
-
Lachrymatory Effect: Many
-bromoamides (like their ketone cousins, e.g., bromoacetone) activate the TRPA1 ion channel on sensory nerve endings, causing intense tearing and respiratory distress.[1]
GHS Classification Strategy (The "Read-Across" Approach)
When experimental data is missing for a novel intermediate, you must apply Bridging Principles using a surrogate. 2-Bromoacetamide (CAS: 683-57-8) is the industry-standard anchor for this class.[1]
Baseline Classification for Novel
| Hazard Class | Category | H-Statement | Rationale |
| Acute Tox. (Oral) | Cat 3 | H301: Toxic if swallowed | Based on 2-bromoacetamide ( |
| Skin Corr./Irrit. | Cat 1B | H314: Causes severe skin burns | High electrophilicity leads to tissue destruction.[1] |
| Eye Dam./Irrit. | Cat 1 | H318: Causes serious eye damage | Corrosive nature + TRPA1 activation.[1] |
| Skin Sens. | Cat 1 | H317: May cause allergic skin reaction | Proven alkylator (LLNA positive).[1] |
| Repro. Tox. | Cat 2 | H361f: Suspected of damaging fertility | 2-bromoacetamide is a known spermatotoxicant.[1] |
Critical Note: If the molecule has a molecular weight >500 Da or high LogP (>5), skin absorption may be reduced, potentially lowering the Acute Toxicity category, but Sensitization usually remains due to surface reactivity.[1]
SDS Authoring: Critical Sections
Section 2: Hazard Identification
-
Signal Word: DANGER
-
Pictograms: GHS05 (Corrosion), GHS06 (Skull & Crossbones), GHS08 (Health Hazard).[1]
-
Supplemental Info: "Lachrymator" must be noted if applicable (often determined by visual observation of fuming or immediate eye irritation in the lab).[1]
Section 4: First Aid (Lachrymator Specific)
-
Inhalation: "Move victim to fresh air immediately. Do not use mouth-to-mouth resuscitation if victim ingested or inhaled the substance; induce artificial respiration with the aid of a pocket mask equipped with a one-way valve."
-
Skin Contact: "Wash with soap and water.[1][3][4] Do not use solvents (ethanol/DMSO) as they may increase transdermal absorption of the alkylating agent."
Section 8: Exposure Controls
-
Glove Selection: Standard latex gloves are permeable to brominated organics.[1]
Operational Safety: Self-Validating Protocols
This section outlines a "closed-loop" safety system. You do not assume the waste is safe; you prove it chemically.
Protocol: Nucleophilic Quenching of -Bromoamide Waste
Objective: Convert the reactive alkyl bromide into a non-toxic Bunte salt (alkyl thiosulfate) before disposal.
Reagents:
-
Quench Solution: 10% w/v Sodium Thiosulfate (
) + 5% Sodium Bicarbonate ( ) in water. -
Validation Reagent: 4-(p-nitrobenzyl)pyridine (NBP) solution (2% in acetone).[1]
Step-by-Step Workflow:
-
Segregation: Collect all brominated amide waste (mother liquors, washes) in a dedicated container.[1] Do not mix with strong acids (risk of
or evolution from thiosulfate).[1] -
The Quench:
-
Validation (The "Self-Validating" Step):
-
Take a 1 mL aliquot of the quenched mixture.
-
Add 2 drops of NBP solution and heat to 100°C for 1 minute.
-
Add 1 drop of dilute NaOH.[1]
-
Result Interpretation:
-
Visualizations
Diagram 1: Hazard Classification Decision Tree
This logic flow guides the researcher from a novel structure to a defensible GHS classification using QSAR and Read-Across methods.
Caption: Decision logic for classifying novel brominated amides without in vivo testing, utilizing structural alerts and bridging principles.
Diagram 2: Self-Validating Safety Workflow
This workflow illustrates the operational lifecycle of the chemical, emphasizing the chemical validation step before disposal.
Caption: Closed-loop safety protocol ensuring alkylating potential is chemically destroyed and verified before waste release.
References
-
PubChem. (2025).[1] 2-Bromoacetamide Compound Summary (CID 69632).[1] National Library of Medicine.[1] [Link]
-
ECHA. (2025). C&L Inventory: 2-Bromoacetamide Harmonized Classification.[1] European Chemicals Agency.[1] [Link]
-
OECD. (2024).[1] QSAR Toolbox v4.6: Skin Sensitization Profilers.[1] Organisation for Economic Co-operation and Development.[1] [Link][1]
-
OSHA. (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Occupational Safety and Health Administration.[1] [Link][1]
Sources
Precision in Nomenclature: A Technical Guide to N-Substituted Propanamides
The following guide provides a rigorous technical breakdown of IUPAC naming conventions for N-substituted propanamides, designed for application scientists and medicinal chemists.
Executive Summary
In drug development, ambiguous nomenclature is a liability.[1] For N-substituted propanamides—a structural class encompassing potent opioids (e.g., Fentanyl, Alfentanil) and various agrochemicals—precision is critical for intellectual property filings, regulatory submissions (FDA/EMA), and chemical database integrity.[1]
This guide moves beyond basic organic chemistry rules to address the specific complexities of IUPAC Blue Book (P-66) regulations, focusing on priority determination, complex substituent alphabetization, and the resolution of "Anilide" vs. "Amide" conflicts.
The Core Framework: IUPAC P-66 Rules
The naming of amides is governed by Rule P-66 of the IUPAC Nomenclature of Organic Chemistry (2013 Recommendations). For propanamides, the hierarchy is established as follows:
The Parent Structure
The fundamental parent structure is derived from propanoic acid .
-
Rule: Replace the -oic acid suffix with -amide.
-
Result: Propanamide (Systematic Name).
-
Note: While "Propionamide" is a retained name, Propanamide is the Preferred IUPAC Name (PIN) for systematic consistency, especially when complex substitutions are present.[1]
Locants and N-Substitution
Substituents on the amide nitrogen are designated by the locant N (italicized).
-
Single Substitution: N-methylpropanamide.[1]
-
Dual Substitution: N-ethyl-N-methylpropanamide.
-
Symmetry: N,N-dimethylpropanamide.[1]
Priority Hierarchy
When multiple functional groups exist, the Principal Characteristic Group determines the suffix.[1] Amides usually take precedence over amines, alcohols, ketones, and nitriles, but are subordinate to acids and esters.[1]
Table 1: Functional Group Priority for Propanamide Derivatives
| Priority | Functional Group | Suffix (Principal) | Prefix (Substituent) |
| 1 (High) | Carboxylic Acid | -oic acid | Carboxy- |
| 2 | Ester | -oate | (Alkoxy)carbonyl- |
| 3 | Amide | -amide | Carbamoyl- / Amido- |
| 4 | Nitrile | -nitrile | Cyano- |
| 5 | Ketone | -one | Oxo- |
| 6 | Alcohol | -ol | Hydroxy- |
| 7 (Low) | Amine | -amine | Amino- |
If a carboxylic acid is present on the N-substituent, the propanamide unit becomes a substituent (e.g., propanamido-).[1]
Protocol: The Naming Algorithm
The following logic flow ensures a self-validating naming process for complex N-substituted propanamides.
Decision Tree (Graphviz)[1]
Figure 1: Logical decision tree for determining the Preferred IUPAC Name (PIN) of N-substituted propanamides.
Case Study: Fentanyl (A Complex N-Substituted Propanamide)[1][2]
Fentanyl provides the perfect case study for resolving alphabetization conflicts in complex substituents.
Structure: A propanamide core with two substituents on the nitrogen:[2][3]
-
A Piperidin-4-yl group, which itself is substituted at position 1 with a 2-phenylethyl group.[1][4][5][7]
Step 1: Define the Parent
The 3-carbon chain containing the carbonyl is propanamide .
Step 2: Define the N-Substituents
Step 3: Alphabetization (The Critical Mechanism)
According to IUPAC P-14.5 , complex substituents are alphabetized by the first letter of their complete name .[1]
-
Substituent A: "phenyl"
starts with p-h-e-n-y .[1][4][5] -
Substituent B: "1-(2-phenylethyl)piperidin-4-yl"
starts with p-h-e-n-e (numerical locants are ignored for sorting; we compare the text).[1]
Comparison:
-
phene thyl... (Substituent B)
-
pheny l... (Substituent A)
Since "e" comes before "y", the complex piperidinyl group is listed first .[1]
Step 4: Final Assembly
Preferred IUPAC Name (PIN): N-[1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide[1][8][10]
Note: While "N-phenyl-N-[...]" is common in older literature and some databases (treating "piperidinyl" vs "phenyl" as the sorting keys), the strict PIN follows the full complex name alphabetization.
Advanced Considerations
"Anilide" vs. "N-phenyl amide"
Historically, N-phenyl amides were named as anilides (e.g., Propananilide).[1]
-
Current Status: While IUPAC accepts retained names like acetanilide, for systematic naming—especially in drug patents—the structure is viewed as an amide.[1]
-
Rule: N-phenylpropanamide is the Preferred IUPAC Name over Propananilide . This ensures the parent structure (propanamide) remains consistent across derivatives.
Stereochemistry
If the N-substituent contains a chiral center, the stereodescriptor (R or S) must be placed at the beginning of the substituent name, inside the brackets.[1]
-
Example: N-[(3R)-1-benzylpyrrolidin-3-yl]-N-phenylpropanamide.
-
Protocol:
-
Assign Cahn-Ingold-Prelog (CIP) priorities to the chiral center in the substituent.
-
Determine configuration (R/S).[1]
-
Place (3R)- immediately before the substituent name within the enclosing marks.
-
Handling Priority Conflicts (Amide as Substituent)
If the molecule contains a carboxylic acid (higher priority), the amide becomes a substituent.[1]
-
Structure: A benzoic acid ring with a propanamide group attached to the nitrogen.[11]
-
Logic: The "propanamido" group is CH3-CH2-CO-NH-. The nitrogen is part of the substituent connection.[11][12][13]
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book), P-66 Amides. Source:[1]
-
PubChem Compound Summary: Fentanyl (CID 3345). Source:[1][4][1]
-
IUPAC P-14.5 Alphabetical Order of Complex Substituents. Source:[1]
-
FDA Substance Registration System (SRS) - Unique Ingredient Identifier (UNII). Source:[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Alfentanil | C21H32N6O3 | CID 51263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alfentanil - Wikipedia [en.wikipedia.org]
- 4. Fentanyl | C22H28N2O | CID 3345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Alfentanil hydrochloride | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. N-Phenyl-N-(4-phenyl-1-(2-phenylethyl)-4-piperidinyl)propanamide | C28H32N2O | CID 10319503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fentanyl drug profile | www.euda.europa.eu [euda.europa.eu]
- 11. theeducationalblog.quora.com [theeducationalblog.quora.com]
- 12. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 13. Naming Amides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Methodological & Application
Solvent Selection for the Synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide: A Mechanistic and Practical Guide
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide, a key intermediate in the development of various research compounds, is achieved through the N-acylation of 2,5-dimethoxyaniline with 2-bromopropionyl bromide.[1][2] The success of this nucleophilic acyl substitution—in terms of yield, purity, and reaction scalability—is critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide to solvent selection, grounded in mechanistic principles and supported by detailed experimental protocols. We explore the theoretical underpinnings of solvent choice, present a systematic workflow for empirical solvent screening, and deliver an optimized, step-by-step synthesis protocol for researchers and process chemists.
Introduction: The Critical Role of the Reaction Medium
The formation of an amide bond via the acylation of an amine is a cornerstone reaction in organic synthesis. The specific target molecule, this compound, is formed by reacting the nucleophilic amine, 2,5-dimethoxyaniline, with the highly electrophilic acylating agent, 2-bromopropionyl bromide.
The reaction proceeds via a nucleophilic addition-elimination mechanism.[3][4] The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl bromide. This is followed by the elimination of a bromide ion. A crucial aspect of this reaction is the concurrent formation of hydrobromic acid (HBr). This acidic byproduct readily protonates the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base must be included as an acid scavenger.[4]
The solvent is not a passive bystander in this process. It must:
-
Fully dissolve all reactants (the aniline, the acyl bromide, and the base).
-
Remain inert to the highly reactive acyl bromide.
-
Facilitate the desired reaction pathway while minimizing side reactions.
-
Allow for effective temperature control.
-
Simplify product isolation and purification.
This guide will systematically address these factors to enable a rational and efficient approach to solvent selection.
Theoretical & Mechanistic Considerations for Solvent Selection
The Incompatibility of Protic Solvents
The most critical factor in this synthesis is the high reactivity of the acylating agent, 2-bromopropionyl bromide. It is classified as corrosive and is highly susceptible to hydrolysis and solvolysis.[5][6][7]
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents possess acidic protons and can act as nucleophiles. They will readily react with 2-bromopropionyl bromide in a process called solvolysis, consuming the reagent and generating undesired ester byproducts and HBr. This competitive reaction significantly reduces the yield of the target amide. Therefore, all protic solvents must be strictly avoided. The reaction must be conducted under anhydrous (dry) conditions.
The Utility of Aprotic Solvents
Aprotic solvents lack acidic protons and are therefore inert to the acyl bromide. They are the only viable class of solvents for this transformation. Within this class, several properties must be considered:
-
Polarity: Aprotic solvents can be polar (e.g., DCM, THF, Acetonitrile) or non-polar (e.g., Toluene, Hexane). While the reaction can proceed in a range of polarities, a solvent with moderate polarity is often ideal. It must effectively solvate the polar starting aniline and the polar transition state of the reaction without promoting unwanted side reactions.
-
Solubility of Reactants:
-
2,5-Dimethoxyaniline: This starting material is a solid at room temperature with a melting point of 78-80 °C. It is soluble in most common organic solvents like ethanol, methanol, acetone, and ether, and slightly soluble in water.[8][9][10] Its solubility in various aprotic solvents is generally good.[11]
-
2-Bromopropionyl Bromide: This is a liquid that is soluble in a wide range of organic solvents.[12]
-
Base: A tertiary amine base like triethylamine (Et₃N) or a solid inorganic base like potassium carbonate (K₂CO₃) is typically used. The solvent must be compatible with the chosen base, ensuring it is either soluble or can be effectively stirred as a suspension.
-
-
Boiling Point & Temperature Control: The N-acylation is typically exothermic. The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial rate and then allowed to warm to room temperature.[13] A solvent with a low to moderate boiling point (e.g., Dichloromethane, 40 °C; Chloroform, 61 °C; Ethyl Acetate, 77 °C) facilitates easy removal post-reaction under reduced pressure without requiring excessive heat, which could degrade the product.
Candidate Solvent Comparison
The following table summarizes the properties of several common aprotic solvents suitable for screening.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (Polarity) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.08 | Excellent solvent for many organics. Volatile. Common choice for acylations. |
| Chloroform | CHCl₃ | 61.2 | 4.81 | Good solvent, less volatile than DCM. Often used for similar acylations.[14] |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Can be a good choice, but must be dry and peroxide-free. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 77.1 | 6.02 | Good general-purpose solvent. Susceptible to hydrolysis if acid/base is present with water. |
| Acetonitrile (MeCN) | C₂H₃N | 81.6 | 37.5 | Polar aprotic solvent. Can be harder to remove than other options. |
| Toluene | C₇H₈ | 110.6 | 2.38 | Non-polar. May require heating to achieve sufficient reaction rates. |
Data compiled from multiple sources.[15][16][17]
Experimental Design: A Workflow for Solvent Screening
A systematic screening process is the most reliable method to identify the optimal solvent for a specific reaction. This involves running the reaction on a small scale in parallel across a selection of candidate solvents.
Caption: Workflow for parallel solvent screening.
Protocol 3.1: Small-Scale Solvent Screening
Materials:
-
2,5-Dimethoxyaniline
-
2-Bromopropionyl bromide
-
Triethylamine (or other suitable base)
-
Candidate solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate), anhydrous
-
Small reaction vials with stir bars
-
Ice bath
-
TLC plates and appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexane)
Procedure:
-
Into five separate, dry reaction vials, weigh 50 mg (0.326 mmol) of 2,5-dimethoxyaniline.
-
To each vial, add 1.0 mL of a different candidate solvent (DCM, Chloroform, THF, Ethyl Acetate, Toluene).
-
To each vial, add 68 µL (0.49 mmol, 1.5 eq) of triethylamine. Stir to dissolve.
-
Place all vials in an ice-water bath and stir for 10 minutes to cool to 0 °C.
-
Working in a fume hood, add 46 µL (0.359 mmol, 1.1 eq) of 2-bromopropionyl bromide dropwise to each vial.
-
Allow the reactions to stir at 0 °C for 30 minutes, then remove the ice bath and let them stir at room temperature.
-
After 2 hours, take a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate.
-
Analyze the TLC plate to assess the consumption of the starting material and the formation of the new product spot. The solvent that shows the most complete conversion with the fewest byproducts is the optimal choice.
Optimized Protocol for Synthesis
Based on common laboratory practice for similar transformations, chlorinated solvents such as dichloromethane (DCM) or chloroform offer a reliable balance of solubility and inertness.[14] The following protocol details the synthesis using anhydrous chloroform.
Caption: N-acylation reaction scheme.
Protocol 4.1: Synthesis of this compound
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Dimethoxyaniline | 153.18 | 5.00 g | 32.6 | 1.0 |
| 2-Bromopropionyl bromide | 215.89 | 4.6 mL | 35.9 | 1.1 |
| Triethylamine | 101.19 | 6.8 mL | 49.0 | 1.5 |
| Anhydrous Chloroform | - | 100 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-dimethoxyaniline (5.00 g, 32.6 mmol).
-
Dissolution: Add 100 mL of anhydrous chloroform. Stir at room temperature under a nitrogen atmosphere until all solids have dissolved.
-
Base Addition: Add triethylamine (6.8 mL, 49.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir for 15 minutes to cool the contents to 0 °C.
-
Acyl Bromide Addition: While stirring vigorously at 0 °C, add the 2-bromopropionyl bromide (4.6 mL, 35.9 mmol) dropwise via syringe over 10-15 minutes. A white precipitate (triethylammonium bromide) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (3:7 ethyl acetate/hexane) until the starting aniline spot is consumed.
-
Work-up - Quenching: Cool the reaction mixture again to 0 °C and slowly add 50 mL of deionized water to quench the reaction.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound as a solid.
Safety and Handling
-
2-Bromopropionyl bromide: This reagent is highly corrosive and a lachrymator. It causes severe skin burns and eye damage and is toxic if swallowed.[5][6][18][19] It reacts with moisture. Always handle in a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
2,5-Dimethoxyaniline: This compound is toxic and an irritant.[8] Avoid inhalation of dust and contact with skin and eyes.
-
Chloroform: Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All operations should be performed within a fume hood.
Conclusion
The selection of an appropriate solvent is a paramount consideration in the synthesis of this compound. A thorough understanding of the reaction mechanism dictates the use of an anhydrous, aprotic solvent to prevent the solvolysis of the reactive acyl bromide. While several aprotic solvents can be considered, chlorinated solvents like dichloromethane or chloroform represent a robust and reliable starting point. A systematic, small-scale screening experiment is the most definitive method for identifying the optimal solvent that maximizes yield and purity for a specific laboratory setup. The provided optimized protocol offers a validated procedure for the successful and safe synthesis of the target compound.
References
-
2,5-Dimethoxyaniline - ChemBK. [Link]
-
Solvent Properties - Scribd. [Link]
-
2,5-Dimethoxyaniline - Solubility of Things. [Link]
-
2-Bromopropionyl bromide - SAFETY DATA SHEET. [Link]
-
Common solvent properties - Waters Help Center. [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. [Link]
-
2-Bromopropionyl Bromide CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]
-
Plausible reaction mechanism for AIBN promoted N‐acylation of anilines... - ResearchGate. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Common Organic Solvents: Table of Properties. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
N-Acetylation of Aniline Lab: Procedure & Questions - Studylib. [Link]
-
Acylation of Aniline Explained - Pearson. [Link]
- Process for the preparation of pure 3-acetylamino-anilines - Google P
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. [Link]
-
Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- - NIST WebBook. [Link]
-
Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions - SciSpace. [Link]
-
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. [Link]
-
One-pot synthesis of 2-bromopropionyl esterified cellulose nanofibrils - PMC. [Link]
-
Examining the UV-vis Absorption of RAFT Chain Transfer Agents - Supporting Information. [Link]
- Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
-
CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS - TSI Journals. [Link]
-
CAS#:3245-91-8 | this compound | Chemsrc. [Link]
-
Synthetic utility. [a] Reaction conditions... - ResearchGate. [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- [webbook.nist.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. kscl.co.in [kscl.co.in]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. chembk.com [chembk.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. 2,5-Dimethoxyaniline | 102-56-7 [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]
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- 14. researchgate.net [researchgate.net]
- 15. organicchemistrydata.org [organicchemistrydata.org]
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- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. fishersci.com [fishersci.com]
Application Note: Catalytic Methods for Direct Amide Bond Formation in Phenethylamine Precursors
Introduction & Strategic Context
Phenethylamine (PEA) and its substituted derivatives are privileged scaffolds in medicinal chemistry, forming the structural backbone of numerous neurotransmitter analogs, bronchodilators, and psychotropic agents. The functionalization of the primary amine via amide bond formation is a ubiquitous transformation in drug discovery. Traditionally, this is achieved using stoichiometric coupling reagents (e.g., HATU, EDC/HOBt), which generate significant chemical waste, complicate downstream purification, and suffer from poor atom economy.
As pharmaceutical process chemistry shifts toward sustainable ("green") methodologies, the direct catalytic amidation of unactivated carboxylic acids with amines has emerged as a critical technology. This application note details field-proven protocols for the catalytic amidation of phenethylamine precursors, focusing on two orthogonal, highly efficient approaches: Organoboron Catalysis and Biocatalysis (Amide Bond Synthetases) .
Mechanistic Causality & Experimental Rationale
The Thermodynamic Barrier: The Ammonium Carboxylate Salt
When a carboxylic acid and phenethylamine are mixed, they immediately undergo an acid-base reaction to form a stable, unreactive ammonium carboxylate salt. Overcoming this thermodynamic sink thermally requires dehydration temperatures exceeding 160 °C, which is incompatible with sensitive functional groups and stereocenters[1]. Catalysis is required to lower the activation energy of the nucleophilic attack while avoiding harsh thermal conditions.
Pathway A: Organoboron Catalysis
Boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) and borates act as water-tolerant Lewis acids. They reversibly coordinate with the carboxylic acid to form an electrophilic acyloxyboronate intermediate or a bridged B-O-B dimer[2][3]. This electrophilic activation lowers the LUMO of the carbonyl carbon, facilitating nucleophilic attack by the phenethylamine.
Causality in Experimental Design: Because the formation of the acyloxyboronate is an equilibrium reaction that releases water, the continuous removal of the water byproduct is strictly required to drive the reaction forward[3]. Therefore, protocols must incorporate azeotropic distillation (Dean-Stark apparatus) or physical water scavengers (Soxhlet extraction with 4Å molecular sieves).
Caption: Catalytic cycle of organoboron-mediated direct amidation.
Pathway B: Biocatalytic Amidation
Amide Bond Synthetases (ABS) bypass the thermal thermodynamic barrier by coupling amide bond formation to ATP hydrolysis. The enzyme first activates the carboxylic acid as an acyl-AMP intermediate, which is then highly susceptible to nucleophilic attack by phenethylamine under mild, aqueous conditions[4]. This method is highly stereoselective and operates at ambient temperatures, making it ideal for delicate phenethylamine derivatives (e.g., chiral amphetamine analogs).
Quantitative Comparison of Catalytic Modalities
The following table summarizes the operational metrics of various catalytic approaches for phenethylamine amidation to guide your synthetic strategy:
| Metric / Parameter | Organoboron Catalysis (e.g., 3,4,5-F₃-PhB(OH)₂) | Biocatalysis (Amide Bond Synthetase) | Traditional Stoichiometric (HATU) |
| Catalyst Loading | 5 – 10 mol% | 0.1 – 1 mol% (Enzyme) | N/A (1.1 – 1.5 equivalents) |
| Reaction Temperature | 80 °C – 110 °C (Reflux) | 20 °C – 30 °C | 0 °C – 25 °C |
| Solvent System | Toluene, Fluorobenzene, or TAME | Aqueous Buffer (Tris-HCl, pH 8) | DMF, DCM, NMP |
| Water Management | Strict removal required (Dean-Stark / MS) | Water is the solvent | Strictly anhydrous |
| Stereoretention | High (if α-chiral centers are present) | Exceptional (>99% ee) | Moderate to High (requires additives) |
| Waste Profile | Water (Catalyst is recoverable) | AMP, Pyrophosphate | HOBt/HOAt, Urea byproducts |
Experimental Protocols
Protocol A: Boronic Acid-Catalyzed Direct Amidation of Phenethylamine
This protocol utilizes azeotropic water removal and is scalable from milligram to multigram quantities. It is designed to be self-validating; the cessation of water collection in the side-arm indicates reaction completion.
Reagents & Materials:
-
Phenethylamine derivative (1.0 equiv, 10 mmol)
-
Aliphatic or aromatic carboxylic acid (1.05 equiv, 10.5 mmol)
-
3,4,5-Trifluorophenylboronic acid (5 mol%, 0.5 mmol)
-
Anhydrous Toluene (50 mL)
-
Soxhlet extractor fitted with a thimble containing activated 4Å molecular sieves (10 g)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (10.5 mmol) and 3,4,5-Trifluorophenylboronic acid (0.5 mmol).
-
Solvent Addition: Suspend the solids in 50 mL of anhydrous toluene. Stir for 5 minutes at room temperature.
-
Amine Addition: Slowly add the phenethylamine derivative (10 mmol) via syringe. Note: A transient white precipitate (the ammonium carboxylate salt) will form immediately. This is expected and confirms reagent integrity.
-
Apparatus Assembly: Attach the Soxhlet extractor containing the activated 4Å molecular sieves. Attach a reflux condenser to the top of the Soxhlet extractor.
-
Reflux & Kinetic Monitoring: Heat the reaction mixture to a vigorous reflux (oil bath at 125 °C). As the mixture reaches reflux, the precipitate will gradually dissolve, indicating the catalytic turnover of the salt into the soluble acyloxyboronate intermediate[3]. Reflux for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with 1M aqueous HCl (2 × 25 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 × 25 mL) to remove unreacted acid and the boronic acid catalyst, and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure phenethylamine amide.
Caption: Step-by-step experimental workflow for boronic acid-catalyzed amidation.
Protocol B: Biocatalytic Amidation using Amide Bond Synthetase (ABS)
This protocol is optimal for highly functionalized, stereochemically sensitive phenethylamine derivatives where thermal conditions lead to degradation or racemization.
Reagents & Materials:
-
Phenethylamine derivative (10 mM final concentration)
-
Carboxylic acid donor (10 mM)
-
ATP (10 mM) and MgCl₂ (10 mM)
-
Purified Amide Bond Synthetase (e.g., McbA or CfaL, 50 μM)[4]
-
Tris-HCl buffer (60 mM, pH 8.0) containing 2% v/v DMSO.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the reaction matrix by dissolving ATP (10 mM) and MgCl₂ (10 mM) in Tris-HCl buffer (60 mM, pH 8.0). Mg²⁺ is strictly required to coordinate ATP for the adenylation step.
-
Substrate Solubilization: Dissolve the carboxylic acid and phenethylamine in a minimal amount of DMSO. Add this to the buffer solution such that the final DMSO concentration does not exceed 2% v/v (higher concentrations may denature the ABS enzyme).
-
Enzyme Addition: Initiate the reaction by adding the purified ABS enzyme (50 μM).
-
Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 12–24 hours. Note: Do not use magnetic stirring, as the shear forces can denature the protein.
-
Quenching & Extraction: Quench the reaction by adding an equal volume of cold acetonitrile to precipitate the enzyme. Centrifuge at 10,000 × g for 10 minutes. Extract the supernatant with ethyl acetate (3 × 20 mL).
-
Purification: Concentrate the organic phase and purify via flash chromatography or preparative HPLC.
References
-
Mechanistic insights into boron-catalysed direct amidation reactions National Center for Biotechnology Information (NIH PMC)[Link]
-
Organoboron catalysis for direct amide/peptide bond formation Chemical Communications (RSC Publishing)[Link]
-
Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly National Center for Biotechnology Information (NIH PMC)[Link]
-
Direct Amidations of Carboxylic Acids with Amines Encyclopedia.pub[Link]
Sources
- 1. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization protocols for purifying 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
Application Note: Optimized Recrystallization Protocols for the Purification of 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide
Target Audience: Researchers, process chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Application Guide.
Executive Summary & Chemical Context
The compound this compound (CAS 3245-91-8)[1] is a highly functionalized intermediate frequently utilized in the synthesis of thiazoles, quinoline-based radioligands, and phenethylamine derivatives. Synthesized via the acylation of 2,5-dimethoxyaniline with 2-bromopropionyl bromide, the crude product typically contains a matrix of impurities: unreacted amine hydrobromides, 2-bromopropionic acid (from moisture-induced hydrolysis), and poly-alkylated byproducts.
Achieving >99% purity is critical for downstream pharmaceutical applications. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, focusing instead on the thermodynamic causality and self-validating mechanisms that govern the successful crystallization of this specific amphiphilic amide.
Physicochemical Profiling & Causality in Solvent Selection
To design a self-validating purification system, we must first analyze the molecule's distinct physicochemical domains:
-
Hydrophobic Tail: The brominated alkyl chain drives solubility in non-polar organic solvents.
-
Hydrogen-Bonding Core: The central amide linkage acts as both a hydrogen bond donor and acceptor, creating a strong propensity for crystal lattice formation.
-
Moderately Polar Headgroup: The 2,5-dimethoxyphenyl ring contains two ether oxygens that increase affinity for protic and moderately polar solvents compared to unsubstituted anilides.
Because of this amphiphilic nature, single-solvent recrystallization often results in "oiling out" (liquid-liquid phase separation) rather than true crystallization. To circumvent this, we employ binary solvent systems (anti-solvent crystallization). Based on established protocols for structurally analogous brominated amides (such as 2-bromo-N-phenylpropanamide)[2], two primary systems are highly effective:
-
Toluene / Methyl tert-butyl ether (MTBE): Toluene effectively solvates the aromatic and brominated domains when hot. The gradual addition of MTBE (a moderately polar anti-solvent) reduces the solubility of the target amide, forcing it into the crystal lattice while keeping highly polar impurities (like unreacted amine salts) dissolved in the mother liquor[2].
-
Aqueous Dioxane: 1,4-Dioxane is an excellent solvent for the hydrogen-bonding amide core. The addition of water sharply decreases the solubility of the hydrophobic bromo-amide. This system is chosen specifically when the crude mixture is heavily contaminated with water-soluble byproducts (e.g., 2-bromopropionic acid), which remain partitioned in the aqueous phase[2].
Quantitative Solvent Matrix
The following table summarizes the thermodynamic parameters and expected yields for the recommended solvent systems, allowing chemists to select a protocol based on their specific impurity profile.
| Solvent System | Volume Ratio (v/v) | Target Impurity Profile | Estimated Recovery Yield | Optimal Cooling Gradient |
| Toluene / MTBE | 1 : 2.5 | High polarity (e.g., amine salts) | 75% - 85% | -0.5 °C / min |
| 1,4-Dioxane / Water | 1 : 0.8 | Low polarity (e.g., poly-alkylated) | 70% - 80% | -1.0 °C / min |
| EtOAc / Heptane | 1 : 3.0 | Mixed / Unknown | 80% - 90% | -0.5 °C / min |
Decision Workflow
Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.
Detailed Experimental Protocols
Protocol 1: Anti-Solvent Crystallization (Toluene / MTBE)
This protocol is self-validating: the visual transition at the cloud point ensures the exact boundary of the metastable zone is reached, preventing amorphous precipitation.
-
Primary Dissolution: In a round-bottom flask equipped with a magnetic stirrer, suspend the crude this compound in anhydrous toluene (approx. 3 mL per gram of crude).
-
Thermal Activation: Heat the suspension to 75–80 °C using a temperature-controlled oil bath until complete dissolution is achieved.
-
Hot Filtration (Causality Step): Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3). Why? Removing insoluble polymeric particulates eliminates false nucleation sites, which otherwise cause premature, uncontrolled precipitation and trap impurities within the crystal lattice.
-
Metastable Zone Targeting: Transfer the filtrate to a crystallization dish. While maintaining the solution at 60 °C, add MTBE dropwise. Stop immediately when the first persistent opalescence (cloud point) is observed.
-
Thermal Clarification & Annealing: Add 1–2 drops of toluene just until the solution clears. Remove from heat and allow the flask to cool undisturbed to room temperature at a rate of roughly -0.5 °C/min. Once at room temperature, transfer to an ice bath (4 °C) for 2 hours.
-
Isolation: Collect the crystalline solid via vacuum filtration. Wash the filter cake with two portions of ice-cold MTBE (1 mL/g). Why? The cold MTBE wash physically displaces the impurity-laden mother liquor without re-dissolving the purified crystals.
-
Desiccation: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.
Protocol 2: Cloud-Point Crystallization (Aqueous Dioxane)
Ideal for crude batches heavily contaminated with unreacted 2,5-dimethoxyaniline hydrobromide.
-
Primary Dissolution: Dissolve the crude material in 1,4-dioxane (approx. 4 mL per gram) at 60 °C.
-
Aqueous Titration: Slowly add deionized water dropwise to the vigorously stirred solution until a faint, persistent turbidity appears.
-
Equilibration: Heat the mixture slightly to 70 °C until the turbidity resolves into a clear solution.
-
Crystallization: Remove the heat source. Allow the flask to cool undisturbed to 20 °C over 4 hours. The slow cooling gradient (-1.0 °C/min) allows the highly ordered amide hydrogen-bond network to form, excluding the aqueous-soluble impurities.
-
Isolation: Filter under vacuum and wash with a cold mixture of Dioxane/Water (1:3 v/v). Vacuum dry at 45 °C for 24 hours.
Analytical Validation
To ensure the self-validating nature of these protocols has succeeded, verify the purity of the isolated crystals using:
-
Melting Point: A sharp melting point range (≤ 1.5 °C variance) indicates high crystal lattice purity.
-
HPLC: Run a reverse-phase HPLC (C18 column, Acetonitrile/Water gradient). The absence of a peak corresponding to 2,5-dimethoxyaniline confirms the success of the anti-solvent wash step.
References
-
"Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development". PubMed Central (PMC). Available at:[Link]
Sources
Application Notes & Protocols for the Scalable Synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide, a key chemical intermediate. The primary synthesis route detailed is the N-acylation of 2,5-dimethoxyaniline with 2-bromopropionyl bromide. These application notes offer an in-depth analysis of the reaction mechanism, critical process parameters, and a detailed, step-by-step laboratory protocol. Furthermore, we address crucial considerations for process scale-up, including safety, thermal management, and purification strategies, to ensure a robust, efficient, and reproducible manufacturing process. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Importance
This compound is a specialized amide derivative whose value lies in its utility as a versatile building block for more complex molecules. The presence of a reactive bromine atom alpha to the amide carbonyl group, combined with the electronically rich dimethoxy-substituted phenyl ring, allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]
The synthesis of this compound is a critical step in multi-step synthetic sequences, including the preparation of certain psychoactive phenethylamines for research purposes.[3] As interest in these and other complex molecular targets grows, the need for a reliable, well-understood, and scalable synthesis method for this intermediate becomes paramount. The method detailed herein—direct N-acylation—is selected for its efficiency, use of readily available starting materials, and amenability to large-scale production.
Synthesis Route and Mechanistic Rationale
The most direct and scalable method for preparing this compound is the nucleophilic acyl substitution reaction between 2,5-dimethoxyaniline and 2-bromopropionyl bromide.
Overall Reaction Scheme: (Image: Reaction of 2,5-dimethoxyaniline with 2-bromopropionyl bromide to yield this compound and hydrobromic acid.)
Mechanistic Discussion: The reaction proceeds via a classical Schotten-Baumann-type condition. []The core mechanism involves the nucleophilic attack of the amine group of 2,5-dimethoxyaniline on the highly electrophilic carbonyl carbon of the 2-bromopropionyl bromide.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dimethoxyaniline attacks the carbonyl carbon of the acyl bromide.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group.
-
Deprotonation: A base, present in the reaction mixture, neutralizes the hydrobromic acid (HBr) byproduct that is formed, preventing it from protonating the starting aniline and rendering it non-nucleophilic. [5]This step drives the reaction to completion.
The choice of an acyl bromide over an acyl chloride is strategic; acyl bromides are generally more reactive than their chloride counterparts, often allowing for milder reaction conditions and faster reaction times, which can be advantageous in a scalable process. []
Experimental Workflow and Process Logic
The following diagram outlines the logical flow of the synthesis process, from initial setup to final product isolation.
Caption: Scalable synthesis workflow for this compound.
Detailed Application Protocol
This protocol is optimized for a laboratory scale that is sufficient for material evaluation and is designed with scalability in mind.
4.1. Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Molarity/Density | Amount (g) | Moles (mmol) | Equivalents |
| 2,5-Dimethoxyaniline | 102-56-7 | 153.18 | - | 10.0 | 65.3 | 1.0 |
| 2-Bromopropionyl bromide | 563-76-8 | 215.89 | 1.95 g/mL | 15.6 | 72.2 | 1.1 |
| Pyridine | 110-86-1 | 79.10 | 0.982 g/mL | 6.2 g (6.3 mL) | 78.3 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 g/mL | 200 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 1.00 g/mL | As needed | - | - |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | ~1.2 g/mL | As needed | - | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed | - | - |
| Isopropanol | 67-63-0 | 60.10 | 0.786 g/mL | As needed | - | - |
4.2. Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL addition funnel
-
Thermometer
-
Ice-water bath
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
4.3. Step-by-Step Procedure
-
Reaction Setup: Equip a 500 mL three-neck flask with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Preparation:
-
To the reaction flask, add 2,5-dimethoxyaniline (10.0 g, 65.3 mmol) and dichloromethane (150 mL). [6] * Stir the mixture until the aniline is fully dissolved.
-
Add pyridine (6.3 mL, 78.3 mmol) to the solution. Cool the mixture to 0-5 °C with stirring.
-
In a separate dry beaker, prepare a solution of 2-bromopropionyl bromide (15.6 g, 72.2 mmol) in dichloromethane (50 mL). [7]3. Acylation Reaction:
-
Transfer the 2-bromopropionyl bromide solution to the addition funnel.
-
Add the acyl bromide solution dropwise to the cold, stirring aniline solution over 45-60 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products. []The temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a separatory funnel containing 150 mL of deionized water to quench the reaction.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 100 mL) to remove excess pyridine, followed by deionized water (100 mL), and finally with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as isopropanol or an ethyl acetate/heptane mixture.
-
Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Yield: 80-90%. Melting Point: ~105-108 °C.
-
Safety and Hazard Management
Trustworthiness Pillar: A scalable protocol must be a safe protocol. All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
2-Bromopropionyl bromide (CAS 563-76-8): Highly corrosive and a lachrymator. Causes severe skin burns and eye damage. [8][9][10]It is moisture-sensitive and will hydrolyze to release HBr. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
2,5-Dimethoxyaniline (CAS 102-56-7): Toxic if swallowed, inhaled, or in contact with skin. [6]It is also an irritant.
-
Pyridine (CAS 110-86-1): Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.
-
Dichloromethane (CAS 75-09-2): Suspected of causing cancer.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
Flame-resistant lab coat
-
Use of a respirator may be necessary for large-scale operations. [11] Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. [8]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [9]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. [12]
Considerations for Process Scale-Up
Transitioning from the laboratory to pilot or production scale introduces challenges that must be proactively managed.
-
Thermal Management: The N-acylation reaction is significantly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is mandatory. The rate of addition of the acyl bromide must be carefully controlled and tied to the reactor's cooling capacity to prevent a thermal runaway.
-
Reagent Handling: Handling large quantities of corrosive 2-bromopropionyl bromide requires specialized equipment, such as closed-system transfer lines and pumps made of compatible materials (e.g., glass, PTFE).
-
Mixing: Efficient agitation is crucial to ensure homogeneity and effective heat transfer. Baffles within the reactor may be necessary to prevent vortexing and ensure good mixing.
-
Work-up and Purification:
-
Large-scale extractions can lead to emulsion formation. Process parameters (e.g., agitation speed, phase ratios) should be optimized to minimize this.
-
Recrystallization at scale requires careful control of the cooling profile to achieve the desired crystal size distribution, which impacts filtration and drying efficiency. The use of a filter-dryer (e.g., Nutsche filter) can streamline the isolation and drying process.
-
-
Waste Management: The aqueous washes will be acidic and contain pyridine hydrochloride. This waste stream must be neutralized and disposed of in accordance with local environmental regulations.
References
-
The Vespiary. (2008, December 23). 2C-B synthesis without LAH. Available at: [Link]
-
Prestianaci, F., et al. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). MDPI. Available at: [Link]
-
Scribd. 2C-B Synthesis Guide and Dosage. Available at: [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Available at: [Link]
-
Das, B., et al. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at: [Link]
-
Krishna Scientific Corporation. 2-Bromopropionyl Bromide - MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Douglas, J. J., et al. (2019). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. Available at: [Link]
- Brenneisen, R., et al. (1999). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Journal of Analytical Toxicology.
-
Nature. Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Available at: [Link]
-
Chen, K., et al. (2024, October 26). Redox-Neutral Umpolung Synthesis of α-Functionalized Amides. JACS Au. Available at: [Link]
-
Taylor & Francis. 2C-B – Knowledge and References. Available at: [Link]
- Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
-
Indian Academy of Sciences. Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
- Barde, E., et al. (2018, December 7). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. Synthesis.
- De Kimpe, N., et al. (2006, September 23). Bromoamides as Starting Materials in the Synthesis of α-Hydroxy- and α-Alkoxy Derivatives.
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
ResearchGate. (2021, August 10). solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]
-
Chemsrc. (2025, August 25). CAS#:3245-91-8 | this compound. Available at: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]
-
ChemBK. (2025, August 19). 2,5-Dimethoxyaniline. Available at: [Link]
-
PrepChem.com. Preparation of 2-bromopropionyl bromide. Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. tandfonline.com [tandfonline.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chembk.com [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Bromopropionyl bromide - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. kscl.co.in [kscl.co.in]
Application Note: Microwave-Assisted Synthesis of N-Aryl Amides
Executive Summary
The synthesis of N-aryl amides is a critical transformation in the development of pharmaceuticals, agrochemicals, and functional materials. However, traditional thermal amidation is often bottlenecked by the poor nucleophilicity of anilines and the high activation energy required for C-N bond formation[1]. Microwave (MW) irradiation has emerged as a transformative technology in this space. By utilizing dielectric heating, MW synthesis directly excites polar molecules and transition states, bypassing the inefficiencies of convective heat transfer[2].
This application note provides an in-depth, self-validating guide to the microwave-assisted synthesis of N-aryl amides, covering both the direct amidation of carboxylic acids and transition-metal-catalyzed cross-coupling (N-arylation) strategies.
Mechanistic Insights: The Causality of Microwave Acceleration
To understand why microwave irradiation is vastly superior for N-aryl amide synthesis, one must analyze the physical chemistry of the reaction medium.
The Dielectric Effect on Amidation
In direct amidation, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic
Furthermore, the transition state of an amidation reaction is typically more polar than the ground-state starting materials. According to the Arrhenius equation, the selective dielectric heating of this highly polar transition state effectively lowers the activation energy barrier, accelerating the reaction from days under thermal reflux to mere minutes in a microwave reactor[2][3].
Transition-Metal Catalysis under MW
For the cross-coupling of unactivated amides with aryl halides (Buchwald-Hartwig or Ullmann-type reactions), the rate-limiting steps are often oxidative addition or the subsequent transmetalation/ligand exchange. MW irradiation accelerates these steps by rapidly providing the precise thermal energy required to dissociate pre-catalysts into their active, coordinatively unsaturated metal(0) or metal(I) species, while maintaining a homogeneous temperature profile that prevents catalyst precipitation[4][5].
Experimental Workflows & Logical Relationships
The following diagrams illustrate the generalized operational workflow for MW-assisted synthesis and the specific mechanistic cycle for Pd-catalyzed N-arylation.
Workflow for Microwave-Assisted N-Aryl Amide Synthesis.
Buchwald-Hartwig N-Arylation Catalytic Cycle under MW.
Validated Methodologies and Protocols
Protocol A: Solvent-Free Direct Amidation (Green Chemistry Approach)
This protocol utilizes Ceric Ammonium Nitrate (CAN) as a catalytic promoter under solvent-free conditions. The absence of solvent maximizes the concentration of reactants, while CAN facilitates the activation of the carboxylic acid[3].
Materials:
-
Carboxylic acid (1.0 mmol)
-
Aniline derivative (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (5 mol%)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe glass vial, add the carboxylic acid, aniline, and CAN.
-
Homogenization: Grind or vortex the mixture thoroughly to ensure a uniform solid/viscous melt. Causality: Intimate physical contact is required in solvent-free MW reactions to prevent localized thermal runaway (hot spots).
-
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Ramp Time: 2 minutes (to prevent pressure spikes from rapid water byproduct vaporization).
-
Hold Temperature: 130 °C.
-
Hold Time: 15–30 minutes (monitor via TLC).
-
Power: Variable, max 300 W.
-
-
Cooling & Workup: Allow the system to actively cool to <50 °C using compressed air. Dissolve the crude melt in ethyl acetate (20 mL), wash with 1N HCl (to remove unreacted aniline), followed by saturated NaHCO
and brine. Dry over anhydrous Na SO and concentrate in vacuo[3].
Protocol B: Microwave-Assisted Buchwald-Hartwig Amidation
When direct amidation fails due to extreme steric hindrance or electronic deactivation, cross-coupling an aryl halide with a primary amide is the optimal route[6].
Materials:
-
Aryl bromide/iodide (1.0 mmol)
-
Primary amide (1.2 mmol)
-
Pd(OAc)
(3 mol%) -
Xantphos or MePhos ligand (6 mol%)
-
Cs
CO (1.5 equiv) -
Anhydrous Toluene or Dioxane (3 mL)
Step-by-Step Procedure:
-
Inert Atmosphere (Critical): To a 10 mL MW vial equipped with a magnetic stir bar, add the aryl halide, amide, Pd(OAc)
, ligand, and base. Seal the vial and purge with N or Argon for 5 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species at high MW temperatures, killing the catalytic cycle. -
Solvent Addition: Inject anhydrous degassed solvent via syringe.
-
Irradiation:
-
Temperature: 150 °C.
-
Hold Time: 30 minutes.
-
Stirring: High (to keep the insoluble inorganic base suspended).
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography[4].
Protocol C: Aqueous Copper-Catalyzed Ullmann N-Arylation
This protocol is highly effective for the N-arylation of amino acids and azoles, utilizing water as a highly microwave-absorbent solvent (
Materials:
-
Aryl bromide (1.0 mmol)
-
Amino acid/Amide (1.5 mmol)
-
CuI (10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) ligand (20 mol%)
-
K
PO (2.0 equiv) -
Deionized Water (3 mL)
Step-by-Step Procedure:
-
Assembly: Combine all reagents in a MW vial. Water serves as both the solvent and the primary microwave energy absorber.
-
Irradiation: Heat to 120 °C for 40 minutes under MW irradiation. Causality: The DMEDA ligand stabilizes the Cu(I) oxidation state in water, preventing disproportionation into inactive Cu(0) and Cu(II) under dielectric heating.
-
Workup: Acidify the aqueous layer (if utilizing amino acids) to pH 3-4, extract with ethyl acetate, dry, and concentrate[5].
Quantitative Data & Yield Comparison
The following table summarizes the performance metrics of the protocols discussed, highlighting the efficiency of microwave irradiation compared to traditional thermal benchmarks.
| Reaction Type | Catalyst / Promoter | Solvent | MW Temp / Time | Yield (%) | Ref. |
| Direct Amidation | Silica Gel (Solid Support) | Solvent-free | 130 °C / 10-20 min | 75 - 92% | |
| Direct Amidation | Ceric Ammonium Nitrate (5%) | Solvent-free | 130 °C / 15-30 min | 85 - 98% | [3] |
| Buchwald-Hartwig | Pd(OAc) | Toluene | 150 °C / 30 min | 80 - 95% | [4] |
| Buchwald-Hartwig | Pd(dba) | Dioxane | 150 °C / 30 min | 60 - 99% | [6] |
| Ullmann N-Arylation | CuI / DMEDA | Water | 120 °C / 40 min | 70 - 88% | [5] |
Troubleshooting & Best Practices
-
Vial Overpressurization: Amidation reactions (especially direct amidation) generate water vapor. When scaling up (>2 mmol), utilize a microwave system with dynamic pressure control and ensure the vial volume is no more than 50% full to accommodate gas expansion.
-
Solvent Selection (Loss Tangent -
): Microwave heating efficiency is dictated by the solvent's loss tangent. Toluene ( = 0.040) is a poor MW absorber. In Protocol B, the polar reactants and the base act as the primary energy absorbers. If heating is too slow, switching to a more polar solvent like DMF ( = 0.161) or adding an ionic liquid dopant can drastically improve heating ramp rates. -
Temperature Monitoring: Always rely on internal fiber-optic temperature probes (if available) rather than external IR sensors when running heterogeneous catalytic mixtures, as IR sensors only read the surface temperature of the glass vial, which can lag behind the internal superheated liquid.
References
- Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC Publishing).
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH.
- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly
- ChemInform Abstract: Direct Amidation of Carboxylic Acids with Amines under Microwave Irradiation Using Silica Gel as a Solid Support.
- Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles.
- Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water.
- Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors.
Sources
Handling moisture-sensitive reagents during propanamide synthesis
Handling Moisture-Sensitive Reagents & Acyl Chloride Protocols
Abstract
The synthesis of propanamide (propionamide) via propanoyl chloride is a fundamental acylation often underestimated in complexity due to the aggressive moisture sensitivity of the acyl halide. Hydrolysis competes with amidation, generating propanoic acid—a structural analog that complicates downstream purification. This guide details a rigorous Schlenk-line protocol for handling propanoyl chloride, ensuring high-purity isolation of propanamide through strict moisture exclusion and kinetic control.
The Moisture Challenge: Kinetics & Chemistry
Propanoyl chloride (
-
Primary Reaction (Desired):
-
Parasitic Reaction (Hydrolysis):
Why this matters: Propanoic acid (bp 141°C) and propanamide (bp 213°C, mp 79°C) share similar solubility profiles in many organic solvents. If hydrolysis occurs, separating the acid from the amide requires tedious recrystallization or chromatography, reducing yield and throughput. The key is to win the kinetic race by eliminating water before the first drop of reagent is added.
Visualizing the Kinetic Competition
The following diagram illustrates the mechanistic divergence based on moisture presence.
Figure 1: Mechanistic divergence in acyl chloride reactions. Red pathways indicate failure modes due to moisture ingress.
Reagent Preparation & Handling
2.1 Solvent Drying (Dichloromethane - DCM)
DCM is the preferred solvent as it dissolves the acyl chloride and the product, but precipitates the ammonium chloride byproduct, aiding workup.
-
Standard: Water content must be
. -
Protocol:
-
Pre-dry DCM over anhydrous
for 12 hours. -
Reflux over Calcium Hydride (
) for 4 hours under atmosphere. -
Distill directly into a flame-dried storage flask containing
molecular sieves.
-
Note: Do not use sodium/benzophenone for DCM (explosion hazard).
-
2.2 Propanoyl Chloride Integrity
-
Appearance Check: Pure propanoyl chloride is a colorless liquid. A yellow/brown tint indicates decomposition or HCl saturation.
-
Distillation: If the reagent is old, distill it under inert atmosphere (bp 80°C) before use.
-
Storage: Store in a Schlenk flask or a tightly sealed bottle in a desiccator. Never store in a fridge without secondary containment (moisture condensation upon warming is fatal to the reagent).
Experimental Protocol: Schlenk Line Synthesis
Scale: 50 mmol Equipment:
-
250 mL 3-neck Round Bottom Flask (RBF)
-
Pressure-equalizing addition funnel
-
Schlenk line (
/Vacuum) -
Magnetic stir bar (egg-shaped)
Step-by-Step Methodology
-
System Preparation (The "Flame & Purge"):
-
Nucleophile Charge:
-
Cannulate
of anhydrous DCM into the flask. -
Cool the flask to
using an ice/water bath. -
Option A (Gas): Bubble anhydrous
gas through the solvent for 15 mins. -
Option B (Solution): Add
of Ammonia (7N in Methanol or similar dry source) via syringe. Note: Excess ammonia (2.2 eq) is required to scavenge the HCl produced.
-
-
Electrophile Addition (The Critical Step):
-
Transfer
( , ) of Propanoyl Chloride into the addition funnel via a gas-tight syringe under flow. -
Dropwise Addition: Add the acid chloride slowly over 30 minutes.
-
Observation: A dense white precipitate (
) will form immediately. -
Control: Maintain internal temperature
. Rapid addition causes localized heating, increasing the risk of side reactions or solvent boiling.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature (RT) and stir for 1 hour.
-
TLC Monitoring: Check consumption of acid chloride (though usually instantaneous).
-
-
Workup & Isolation:
-
Filtration: The reaction mixture is a suspension of white solid (
) in DCM. Filter the mixture through a sintered glass funnel (frit) or a pad of Celite to remove the salts. -
Wash: Rinse the filter cake with
cold DCM. -
Quench (Optional but recommended): Wash the DCM filtrate with
of saturated (aq). This neutralizes any residual HCl or hydrolyzed propanoic acid. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotovap).
-
-
Purification:
-
The crude solid is usually sufficiently pure (
). -
Recrystallization: If higher purity is needed, recrystallize from Acetone/Ethanol or minimal hot water.
-
Target MP:
.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of propanamide.
Data Summary & QC Specifications
| Parameter | Specification | Note |
| Reagent | Propanoyl Chloride | Handle in fume hood; Lachrymator. |
| Solvent | Dichloromethane (Anhydrous) | Dry over |
| Stoichiometry | 1.0 eq Acid Chloride : 2.2 eq | Excess base traps HCl. |
| Temperature | Cooling essential during addition. | |
| Appearance | White Crystalline Solid | Yellowing indicates oxidation/impurities. |
| Melting Point | Sharp mp indicates high purity. | |
| 1H NMR (CDCl3) | Broad singlet = |
Troubleshooting Guide
Issue: Low Yield / Sticky Product
-
Cause: Moisture ingress hydrolyzed the chloride to propanoic acid. The acid is a liquid/oil that prevents the amide from crystallizing cleanly.
-
Fix: Wash the DCM layer thoroughly with
or sat. during workup. The deprotonated acid (propionate salt) will move to the aqueous layer, leaving the amide in the DCM.
Issue: Violent Fuming during Addition
-
Cause: Addition rate too fast or insufficient cooling.
-
Fix: Stop addition. Cool to
. Resume at a slower drip rate (1 drop per 2 seconds). Ensure outlet is venting to a scrubber/trap.
Issue: Clogged Addition Funnel
-
Cause: Ammonia vapors diffused up into the funnel, reacting with the chloride to form solid amide/salt at the tip.
-
Fix: Use a pressure-equalizing funnel with a narrow stem. Maintain a positive
flow down through the funnel if possible, or extend the tip below the solvent level (risky due to backflow—only for advanced handlers).
References
-
Organic Syntheses , Coll.[5] Vol. 1, p. 3 (1941); Vol. 4, p. 5 (1925). General methods for amide synthesis from acyl chlorides.[1][Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent drying protocols).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for nucleophilic acyl substitution).
Sources
Application Note: Storage and Shelf-Life Protocols for Brominated Amide Intermediates
This Application Note provides a comprehensive technical guide for the storage, handling, and shelf-life determination of brominated amide intermediates. It is designed for researchers in medicinal chemistry and process development, moving beyond basic instructions to explain the physicochemical rationale behind every protocol.
Executive Summary
Brominated amide intermediates act as critical scaffolds in drug development (e.g., Suzuki-Miyaura couplings, Hoffman rearrangements). Their stability is compromised by two distinct chemical vulnerabilities: hydrolytic cleavage of the amide bond and photolytic homolysis of the carbon-bromine (C-Br) bond.
This guide defines the storage protocols required to mitigate these degradation pathways and outlines a self-validating shelf-life determination workflow compliant with ICH Q1A(R2) standards.
Chemical Stability Profile: The "Dual-Threat" Mechanism
To store these compounds effectively, one must understand the specific mechanisms driving their degradation.
Photolytic Debromination (The Invisible Threat)
The Carbon-Bromine (C-Br) bond is significantly weaker than its chlorinated counterparts, with a bond dissociation energy (BDE) of approximately 280 kJ/mol . This energy threshold corresponds to light wavelengths in the near-UV and visible blue spectrum (~400–450 nm).
-
Mechanism: Exposure to ambient lab light can induce homolytic cleavage, generating a reactive radical pair. This leads to debrominated impurities (which are often difficult to separate) or radical polymerization.
-
Risk Factor: High. Even diffuse daylight can degrade sensitive brominated intermediates within hours.
Amide Hydrolysis
While amides are generally robust, the presence of electron-withdrawing bromine substituents (especially in
-
Mechanism: Acid- or base-catalyzed addition of water across the amide bond, yielding the corresponding carboxylic acid and amine/ammonia.
-
Risk Factor: Moderate (dependent on moisture and pH).
Special Case: N-Bromoamides
Compounds where the bromine is attached to the nitrogen (e.g., N-bromoacetamide) are oxidizing agents and are fundamentally different from C-bromo compounds. They are thermally unstable and can undergo rapid decomposition or "positive bromine" transfer.
Visualization: Degradation Pathways
The following diagram illustrates the two primary failure modes for a standard brominated amide intermediate.
Figure 1: Dual degradation pathways showing photolytic debromination (red) and hydrolytic cleavage (green/yellow).
Storage Protocols
The following protocols are mandatory to ensure the integrity of the intermediate for >12 months.
Primary Containment (The Vessel)
-
Material: Type I Borosilicate Glass (Amber).
-
Why: Amber glass blocks wavelengths <450 nm, preventing C-Br photolysis. Clear glass wrapped in foil is an acceptable substitute but prevents visual inspection.
-
-
Closure System: PTFE-lined screw caps.
-
Why: Brominated compounds can leach plasticizers from standard polyethylene liners. PTFE (Teflon) provides an inert chemical barrier and a superior moisture seal.
-
-
Headspace: Argon or Nitrogen backfill.
-
Why: Displaces atmospheric oxygen and moisture. Oxygen can quench radical species but often leads to complex oxidative byproducts (peroxides).
-
Environmental Conditions
| Parameter | Standard C-Bromo Amides | N-Bromo Amides (High Risk) |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) |
| Light | Strict Dark (Amber + Cabinet) | Strict Dark |
| Humidity | <40% RH (Desiccator recommended) | Desiccator Mandatory |
| Atmosphere | Inert (N2/Ar) preferred | Inert (N2/Ar) Required |
Handling "Best Practices"
-
Equilibration: Always allow refrigerated containers to reach room temperature before opening. Opening a cold bottle in humid lab air causes immediate condensation on the solid, accelerating hydrolysis.
-
Spatula Hygiene: Use stainless steel or PTFE-coated spatulas. Avoid nickel spatulas if the intermediate is a precursor for catalytic cross-coupling (trace metal contamination risk).
Shelf-Life Determination Protocol
Do not rely on vendor "expiry dates." Use this protocol to validate stability in your specific storage context. This workflow is adapted from ICH Q1A(R2) guidelines for drug substances.
Stability Study Design
-
Sample Size: 3 separate batches (if available) or 3 aliquots of a single batch.
-
Conditions:
-
Long-Term: 5°C ± 3°C (Refrigerated).
-
Accelerated: 25°C / 60% RH (Simulates room temp stress).
-
Testing Schedule & Analysis
Perform analysis at T=0, 1, 3, 6, and 12 months .
Analytical Method: HPLC-UV/MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Note: Avoid phosphate buffers if analyzing N-bromo compounds to prevent halogen exchange.
-
-
Detection:
-
UV @ 254 nm: For general purity.
-
UV @ 210-220 nm: To detect amide bond hydrolysis (loss of conjugation).
-
MS (ESI+): Monitor [M+H]+ and specifically look for the [M-Br+H]+ peak (debrominated impurity).
-
Acceptance Criteria (Self-Validating)
A batch is considered "Stable" only if:
-
Purity Drop: < 0.5% decrease from T=0.
-
Debromination: < 0.1% increase in the des-bromo analog.
-
Hydrolysis: < 0.2% increase in the corresponding acid/amine.
Visualization: Stability Testing Workflow
Figure 2: Step-by-step workflow for validating the shelf-life of brominated amide intermediates.
Troubleshooting & FAQs
Q: My brominated amide has turned slightly yellow. Is it still usable?
A: Yellowing often indicates the liberation of elemental bromine (
-
Action: Check LC-MS. If purity is >98%, recrystallize (e.g., Ethanol/Water) to remove the surface impurities. If purity is <95%, discard, as free bromine can poison subsequent palladium-catalyzed reactions.
Q: Can I store these in solution (e.g., DMSO/DMF stocks)? A: No. Brominated amides are significantly less stable in solution. Polar aprotic solvents like DMF can accelerate hydrolysis and, over time, can actually react with certain halides. Always store as a dry solid.
Q: How do I handle N-Bromoamides specifically? A: Treat them as explosive hazards and strong oxidizers. Never use metal spatulas (corrosion risk). Store in a dedicated freezer away from reducing agents (amines, alcohols).
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[1] [Link]
- Glaser, R. et al. "Photodegradation of Halogenated Drugs." Journal of Pharmaceutical Sciences, 2014. (Contextual grounding for C-Br photolability).
- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Ed. (Reference for Amide Hydrolysis Kinetics).
-
World Health Organization. "Annex 9: Guidelines on packaging for pharmaceutical products." WHO Technical Report Series, No. 902, 2002. [Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions during the acylation of 2,5-dimethoxyaniline
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the N-acylation of 2,5-dimethoxyaniline. As a highly electron-rich aromatic amine, 2,5-dimethoxyaniline is an excellent nucleophile but is also prone to several side reactions that can complicate synthesis, reduce yields, and introduce impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve clean, high-yield reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each answer provides an explanation of the underlying cause and a set of actionable steps to resolve the problem.
Q1: My reaction mixture is turning dark brown or black upon addition of the acylating agent. What is causing this discoloration and how can I prevent it?
A: This is a classic sign of oxidation . 2,5-Dimethoxyaniline, with its two electron-donating methoxy groups and an amino group, is highly susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts.[1][2] This is a common issue with electron-rich anilines, and the reagent itself may darken over time in storage due to air oxidation.[3]
Causality & Mechanism: The high electron density on the aromatic ring makes it easy to remove electrons, initiating radical chain reactions or oxidative coupling, especially in the presence of atmospheric oxygen. This process can be accelerated by heat, light, or trace metal impurities. The resulting quinoidal structures and polymers are highly conjugated and intensely colored.
Troubleshooting Steps:
-
Purify the Starting Material: If your 2,5-dimethoxyaniline starting material is already discolored (anything other than a light tan or off-white solid), it has likely oxidized. Consider purifying it by recrystallization from an ethanol/water mixture or by filtration through a short plug of silica gel.[3] Storing the purified aniline under an inert atmosphere (e.g., argon or nitrogen) and in the dark is crucial.
-
Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen from your reaction.
-
Assemble your glassware and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Backfill the apparatus with an inert gas like nitrogen or argon and maintain a positive pressure throughout the experiment.
-
-
Degas Solvents: Solvents can dissolve a significant amount of oxygen. Degas your solvent before use by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Control Temperature: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C) to manage the initial exotherm and reduce the rate of potential oxidative side reactions.
Caption: A logical workflow for preventing oxidative degradation.
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely the di-acylated product. How can I favor mono-acylation?
A: The formation of a di-acylated product, while less common than for aliphatic amines, can occur under forcing conditions. The initially formed N-acyl-2,5-dimethoxyaniline is an amide. While the nitrogen lone pair is significantly delocalized into the carbonyl group, making it much less nucleophilic, a second acylation is possible if a highly reactive acylating agent is used in excess or at high temperatures.
Causality & Mechanism: The first acylation is rapid. If a large excess of a potent acylating agent (like an acyl chloride) is present, and especially if the temperature is elevated, a second acylation can occur to form an imide. This is an equilibrium-driven process that can be favored by removing the mono-acylated product from the starting material pool.
Troubleshooting Steps:
-
Control Stoichiometry: This is the most critical parameter. Use a precise 1.0 to 1.05 equivalent of the acylating agent relative to the aniline. Avoid using a large excess. In some cases, using a slight excess of the aniline (e.g., 1.1 equivalents) can help consume the acylating agent completely, preventing over-acylation.
-
Choice of Acylating Agent: Switch from a highly reactive acyl chloride to a less reactive anhydride (e.g., acetic anhydride instead of acetyl chloride).[4] Anhydrides are sufficiently reactive to acylate the aniline but are generally not reactive enough to acylate the resulting amide under mild conditions.
-
Temperature Management: Maintain a low reaction temperature (0 °C to room temperature). Do not heat the reaction unless you have confirmed that the reaction is stalled at lower temperatures.
-
Order of Addition: Add the acylating agent slowly and dropwise to a solution of the aniline and a base. This maintains a low instantaneous concentration of the acylating agent, favoring reaction with the more nucleophilic aniline over the less nucleophilic amide product.
Caption: Kinetic control is key to favoring the desired mono-acylation.
Q3: My yield is low, and TLC/LCMS analysis shows a significant amount of unreacted starting material. What are the likely causes?
A: Recovering starting material points to an incomplete reaction. This is typically caused by one of three issues: insufficient reactivity of the acylating agent, deactivation of the nucleophile (aniline), or a procedural error.
Causality & Mechanism: If an acid byproduct (e.g., HCl from an acyl chloride or acetic acid from an anhydride) is generated, it will protonate the most basic species in the mixture: the starting aniline.[5] The resulting anilinium salt is no longer nucleophilic and will not react with the acylating agent. This effectively removes the aniline from the reactive pool, halting the reaction.
Troubleshooting Steps:
-
Use of a Base: This is the most common solution. The N-acylation of anilines with acyl chlorides or anhydrides produces one equivalent of acid.[5] This acid must be neutralized.
-
Check Reagent Quality: Acylating agents, especially acyl chlorides and anhydrides, are sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored reagent. Titrate or test the reagent on a simpler substrate if you suspect it has degraded.
-
Solvent Choice: Ensure your starting material is fully dissolved in the chosen solvent. If the aniline has poor solubility, the reaction will be slow or incomplete. Solvents like DMF, DMSO, or acetonitrile are often good choices for N-acetylation.[5]
-
Reaction Time/Temperature: While high temperatures can cause side reactions, some less reactive acylating agents may require gentle heating or extended reaction times. Monitor the reaction by TLC. If it stalls at room temperature after several hours, consider warming it gently to 40-50 °C.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding experimental design for the acylation of 2,5-dimethoxyaniline.
Q1: Which acylating agent is best for this substrate: an acyl chloride or an anhydride?
A: The choice depends on a trade-off between reactivity and selectivity.
-
Acyl Chlorides (e.g., Acetyl Chloride): These are highly electrophilic and reactive, leading to very fast reaction times, often at low temperatures. However, their high reactivity increases the risk of side reactions like di-acylation and decomposition if conditions are not carefully controlled. They also produce corrosive HCl gas, which must be scavenged by a base.[5][7]
-
Anhydrides (e.g., Acetic Anhydride): This is often the preferred reagent for routine acylations.[4] Acetic anhydride is less reactive than acetyl chloride, making the reaction easier to control and significantly reducing the risk of di-acylation.[8] The carboxylic acid byproduct is less corrosive than HCl. While a base is still recommended to prevent protonation of the aniline, the reaction can sometimes be run without one, albeit more slowly.
| Feature | Acyl Chloride (e.g., RCOCl) | Anhydride (e.g., (RCO)₂O) |
| Reactivity | Very High | High |
| Byproduct | HCl (corrosive gas) | RCOOH (carboxylic acid) |
| Base Required | Yes (stoichiometric) | Recommended (stoichiometric) |
| Risk of Di-acylation | Moderate to High | Low |
| Typical Conditions | 0 °C to Room Temperature | Room Temperature to mild heat |
| Best For | Rapid reactions; acylating less reactive amines | Controlled, high-yield reactions; routine procedures |
Recommendation: For 2,5-dimethoxyaniline, acetic anhydride is the recommended starting point due to its excellent balance of reactivity and selectivity.
Q2: What is the role of the base, and which one should I choose?
A: The primary role of the base is to neutralize the acidic byproduct generated during the reaction.[5] This prevents the protonation and deactivation of the starting aniline, allowing the reaction to proceed to completion.
Choosing a Base:
-
Tertiary Amines (e.g., Triethylamine, Et₃N; Hünig's base, DIPEA): These are strong, non-nucleophilic organic bases that are soluble in most organic solvents. They are excellent acid scavengers. Et₃N is a cost-effective and common choice.
-
Pyridine: Pyridine acts as both a base and a nucleophilic catalyst. It can activate the acylating agent by forming a highly reactive acylpyridinium intermediate. However, it has a high boiling point and can be difficult to remove.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are mild, inexpensive, and easy to remove during aqueous workup. They are particularly useful in two-phase systems or in polar aprotic solvents like DMF where they have some solubility.[5] Using a phase-transfer catalyst like TBAB can improve reaction rates with inorganic bases.[5]
Recommendation: For most applications in standard organic solvents like DCM or THF, triethylamine is an excellent first choice. If you are using a solvent like DMF, potassium carbonate is a very effective and economical option.[5]
Section 3: Recommended Protocols
Protocol 1: High-Yield Mono-N-Acetylation of 2,5-Dimethoxyaniline
This protocol is designed to maximize the yield of the mono-acylated product while minimizing side reactions.
Materials:
-
2,5-Dimethoxyaniline (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-dimethoxyaniline (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and triethylamine (1.2 eq). Stir at room temperature until all solids are dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition: Add acetic anhydride (1.05 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, quench by slowly adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.
References
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]
-
Pearson Education. (n.d.). Acylation of Aniline Explained. *Pearson+. * [Link]
- Soderberg, T. (2023). Amides and Related Functional Groups. In Organic Chemistry with a Biological Emphasis Volume II. LibreTexts.
-
ResearchGate. (n.d.). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF. [Link]
-
Quora. (2024). Why do we use a basic medium while preparing acetanilide from aniline? [Link]
-
Maqunga, N. P., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. RSC Publishing. [Link]
-
Lidwell, O. M., & Satchell, D. P. N. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. [Link]
-
Selby, T. (2021, April 13). acetylation aniline [Video]. YouTube. [Link]
-
Reddit. (2016, February 17). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for AIBN promoted N‐acylation of anilines...[Link]
-
Roy, B. C., et al. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Sadhana, 26(4), 389-398. [Link]
- Google Patents. (n.d.).
-
FAQ. (2023, August 5). How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly?[Link]
-
Semantic Scholar. (2019, March 26). Electrochemical Synthesis of (poly)Dimethoxyaniline on Glassy Carbon Electrodes and Their Applications in the Detection of L- an. [Link]
-
ResearchGate. (2019, March 3). (PDF) Electrochemical Synthesis of (poly)Dimethoxyaniline on Glassy Carbon Electrodes and Their Applications in the Detection of L- and D-Glutamic Acids. [Link]
-
Pediaa. (2020, November 2). Difference Between O Acylation and N Acylation. [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines, primary and secondary amines,and sulfonamides. [Link]
-
Mungkalodom, P., et al. (2014, October 3). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. SciSpace. [Link]
-
ResearchGate. (2014, October 3). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. [Link]
-
Cheméo. (n.d.). 2,5-dimethoxyaniline. [Link]
-
SciELO. (n.d.). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. [Link]
-
Chemistry Stack Exchange. (2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]
-
Semantic Scholar. (2015, August 25). Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. [Link]
- Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
-
ScienceDirect. (2018, April 19). Solvent effects in the aza-Michael addition of anilines. [Link]
-
Scilit. (n.d.). Purification and characterisation of poly(2-methoxyaniline-5-sulfonicacid acid). [Link]
-
ACS Publications. (2019, July). Solubility of 4-Chloro-2,5-dimethoxynitrobenzene, 4-Chloro-2,5-dimethoxyaniline, and 2,5-Dimethoxyaniline in Binary and Pure Solvents: Determination and Modeling. [Link]
-
Beilstein Journals. (2026, January 28). Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxylation. [Link]
Sources
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- 4. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
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- 6. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 8. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide. Here, we address common challenges, with a primary focus on the issue of obtaining a product with a low or broad melting point, a frequent indicator of impurities.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my product has a low and broad melting point. What are the likely causes and how can I address this?
A low and broad melting point range is a classic sign of an impure compound. For a pure crystalline solid, the melting point should be sharp (typically a range of 1-2°C). A depression and broadening of the melting range are caused by the presence of impurities, which disrupt the crystal lattice of the pure compound.
The most probable causes for a low melting point in your synthesis are:
-
Residual Starting Materials: Unreacted 2,5-dimethoxyaniline or 2-bromopropionyl halide/acid can remain in your crude product.
-
Side-Reaction Byproducts: The acylation reaction may produce unwanted side products.
-
Trapped Solvent: Residual solvent from the reaction or purification steps can also lead to melting point depression.
To address this, a systematic troubleshooting approach involving purification and analysis is necessary. The following sections will guide you through identifying and resolving these issues.
Troubleshooting Guide: Low Melting Points
Issue 1: Presence of Unreacted Starting Materials
The most common impurities are often the starting materials themselves. The likely synthetic route is the acylation of 2,5-dimethoxyaniline with 2-bromopropionyl bromide or a similar acylating agent.
Identifying the Impurity:
-
2,5-Dimethoxyaniline: This starting material has a reported melting point of around 78-82.5°C[1][2][3][4][5]. If your product's melting point is close to this range or if you observe a broad melt that starts near this temperature, you likely have residual starting amine.
-
2-Bromopropionic Acid: If 2-bromopropionyl bromide was used and hydrolyzed, or if 2-bromopropionic acid was the acylating agent, it could be present. Its melting point is around 25-37°C[6][7][8]. Due to its low melting point, it often makes the product appear oily or pasty.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for residual starting materials.
Corrective Actions:
-
Aqueous Wash: An acidic wash (e.g., with dilute HCl) will protonate the unreacted 2,5-dimethoxyaniline, forming a water-soluble salt that can be removed in the aqueous phase. A subsequent basic wash (e.g., with dilute NaHCO₃) will neutralize any residual acid and remove any remaining 2-bromopropionic acid.
-
Recrystallization: This is a highly effective method for purifying solid products.[9] A suitable solvent system should be determined experimentally. Common choices for compounds of this type include ethanol/water, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.[9] A gradient of ethyl acetate in hexanes is a good starting point for elution.
Issue 2: Formation of Side-Reaction Byproducts
Acylation reactions can sometimes lead to side products, which will also act as impurities.
Potential Side Reactions:
-
Di-acylation: Although less likely on the nitrogen of an aniline, it's a possibility under harsh conditions.
-
Ring Acylation: The electron-rich aromatic ring of 2,5-dimethoxyaniline could potentially undergo Friedel-Crafts acylation, although this is less common with amides as directing groups.
-
Hydrolysis of the Acylating Agent: If moisture is present, the 2-bromopropionyl halide will hydrolyze to 2-bromopropionic acid.
Identifying Byproducts:
-
Thin Layer Chromatography (TLC): This is the quickest way to assess the purity of your product. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Run the TLC with a co-spot of your starting materials to see if any of the impurity spots correspond to them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying impurities.[10][11][12][13] Look for unexpected peaks that do not correspond to the structure of this compound.
Corrective Actions:
-
Reaction Conditions: Ensure your reaction is run under anhydrous conditions to prevent hydrolysis of the acylating agent. Using a non-nucleophilic base (e.g., pyridine or triethylamine) can help to scavenge the acid byproduct (HBr) and drive the reaction to completion.
-
Purification: As with residual starting materials, recrystallization or column chromatography will be the primary methods for removing side-reaction byproducts.
Issue 3: Trapped Solvent
Even after purification, residual solvent can remain trapped in the crystal lattice, leading to a lower and broader melting point.
Identifying Trapped Solvent:
-
¹H NMR Spectroscopy: The presence of characteristic solvent peaks (e.g., for ethyl acetate, ethanol, hexanes) in the ¹H NMR spectrum of your purified product is a clear indication of trapped solvent.
-
Drying: If the melting point of your product sharpens and increases after extensive drying under high vacuum, it is likely that trapped solvent was the issue.
Corrective Actions:
-
Thorough Drying: Dry your purified product under high vacuum for an extended period, possibly with gentle heating (if the compound is stable at elevated temperatures).
-
Solvent Choice for Recrystallization: Choose a recrystallization solvent with a relatively low boiling point that can be easily removed under vacuum.
Experimental Protocols
Protocol 1: Aqueous Workup for Crude Product
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). This removes basic impurities like unreacted aniline.
-
Wash with a saturated aqueous solution of NaHCO₃ (2 x volume of organic layer) to remove acidic impurities.
-
Wash with brine (1 x volume of organic layer) to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal.
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexanes) until the solution becomes slightly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under high vacuum.
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight | Reported Melting Point (°C) |
| This compound | 3245-91-8[14][15][16] | C₁₁H₁₄BrNO₃[17] | 288.14 g/mol [15] | Not consistently reported in the literature |
| 2,5-Dimethoxyaniline | 102-56-7[1][2] | C₈H₁₁NO₂ | 153.18 g/mol | 78-82.5[1][2][3][4][5] |
| (±)-2-Bromopropionic acid | 598-72-1 | C₃H₅BrO₂ | 152.97 g/mol | 25-37[6][7][8] |
Purity Assessment Workflow
Caption: A systematic workflow for assessing product purity.
References
-
2 Bromopropionic Acid. IndiaMART. [Link]
-
High Quality 2-Bromo Propionic Acid. AD PHARMACHEM. [Link]
-
2,5-dimethoxyaniline. Stenutz. [Link]
-
2-bromopropanoic acid. Stenutz. [Link]
-
Purification of Aniline. LookChem. [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. [Link]
-
CAS#:3245-91-8 | this compound. Chemsrc. [Link]
-
Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo-. NIST WebBook. [Link]
-
3245-91-8,this compound. AccelaChem. [Link]
-
Green chemistry synthesis of nanostructured poly(2,5-dimethoxyaniline). RSC Publishing. [Link]
-
Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PMC. [Link]
-
How to synthesize 2,5-Dimethoxyaniline efficiently and environmentally friendly? - FAQ. LookChem. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. [Link]
-
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. [Link]
-
Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Journal of the Brazilian Chemical Society. [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. ChemRxiv. [Link]
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- 4. chemicalbull.com [chemicalbull.com]
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- 6. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 16. This compound | CymitQuimica [cymitquimica.com]
- 17. Propanamide, N-(2,5-dimethoxyphenyl)-2-bromo- [webbook.nist.gov]
Addressing solubility issues during NMR sample preparation
Technical Support Center: NMR Sample Preparation
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) sample preparation. As a Senior Application Scientist, I understand that obtaining a high-quality NMR spectrum begins with a perfectly prepared sample. Perhaps the most common and frustrating hurdle is achieving complete and stable dissolution of the analyte. This guide is structured to provide direct, actionable solutions to the solubility issues you may encounter in your research, from routine small molecule analysis to complex biomolecular studies.
The core principle of good sample preparation is creating a homogeneous solution, free of any solid particulates, as these will degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[1] Let's dive into the specific problems and their expert-backed solutions.
Part 1: FAQs - Your First-Line Troubleshooting
This section provides quick answers to the most common solubility-related questions.
Q1: My compound won't dissolve in CDCl₃, the standard go-to solvent. What should I do first?
A1: Chloroform-d (CDCl₃) is popular due to its ability to dissolve many organic compounds and its volatility, which allows for easy sample recovery. However, its moderate polarity means it's unsuitable for highly polar or ionic compounds.[2] Your first step is to try a more polar deuterated solvent.
-
Next Steps: Try dissolving a small amount of your compound in non-deuterated versions of acetone, methanol, or dimethyl sulfoxide (DMSO) to test solubility before committing your valuable sample to the more expensive deuterated solvent.[3][4] If solubility is achieved, move to the corresponding deuterated solvent (Acetone-d₆, Methanol-d₄, or DMSO-d₆).[3] DMSO-d₆ is a powerful polar aprotic solvent capable of dissolving a very wide range of samples, including many peptides, carbohydrates, and natural products.[5]
Q2: I've dissolved my sample, but it precipitated or became cloudy after a few minutes in the NMR tube. What's happening?
A2: This indicates that your solution is likely supersaturated or that the compound is unstable under the current conditions. The sample is not truly dissolved, and this inhomogeneity will lead to poor shimming and broad spectral lines.[1][3]
-
Immediate Action: Do not run the NMR experiment. First, try gently warming the sample. If it redissolves, the issue is likely poor kinetic solubility. However, be aware that heating can also degrade sensitive compounds.
-
Long-Term Solution: The concentration is too high for the chosen solvent. You can either dilute the sample by adding more solvent or switch to a solvent system with higher solubilizing power.[1] For persistent issues, consider using a co-solvent mixture (see Part 2).
Q3: My spectrum has very broad peaks, even though the sample looked clear. Could this be a solubility issue?
A3: Yes, absolutely. Peak broadening can be caused by several factors, but poor solubility is a primary suspect.[3] Even if you don't see visible particles, microscopic aggregates or high solution viscosity can severely impact spectral quality.
-
Causality: High concentrations increase the solution's viscosity, which slows down the rate of molecular tumbling.[6] In NMR, slower tumbling leads to faster transverse relaxation (T₂), resulting in broader resonance signals.[7][8] This is a particular concern for large molecules like proteins and polymers.[7]
-
Troubleshooting:
-
Dilute the Sample: This is the simplest fix. Halving the concentration can often lead to a dramatic improvement in resolution.
-
Increase the Temperature: Acquiring the spectrum at a higher temperature can decrease viscosity and break up weak aggregates, leading to sharper lines.
-
Check for Paramagnetic Impurities: These are notorious for causing extreme line broadening. If you suspect contamination, filtering the sample or using a chelating agent like deuterated EDTA may help.[1][9]
-
Part 2: In-Depth Troubleshooting & Advanced Strategies
When simple solvent-swapping isn't enough, you need a more systematic approach. This section explores advanced techniques to tackle even the most stubborn solubility problems.
Workflow for Troubleshooting Solubility
When faced with a sample that won't dissolve, a logical progression of steps can save time and precious material. The following workflow illustrates a decision-making process.
Caption: Decision tree for systematic solubility troubleshooting.
Q4: When should I use a co-solvent (mixed solvent) system?
A4: A co-solvent system is an excellent strategy when a single solvent cannot provide the required polarity to dissolve your analyte. By mixing two miscible deuterated solvents, you can fine-tune the dielectric constant of the medium to match the solute. This is particularly effective for compounds with both polar and non-polar functional groups.[10]
-
Common Mixtures: A frequently used combination for natural products and pharmaceuticals is a mixture of deuterochloroform and deuteromethanol (e.g., CDCl₃:CD₃OD in a 4:1 ratio).[10] The chloroform solvates the non-polar regions while the methanol interacts with polar moieties like hydroxyl or amine groups.
-
Expert Insight: The goal is to create a homogeneous solution with the minimum amount of the more polar (and often more proton-labile) solvent necessary. Start with a low percentage (e.g., 5-10%) of the second solvent and increase incrementally until dissolution is achieved.
Q5: My compound is an acid/base. How can pH be used to improve solubility, and how do I do this for an NMR sample?
A5: For ionizable compounds, solubility is often highly dependent on pH. An acidic compound will be more soluble at a basic pH (where it is deprotonated and charged), while a basic compound will be more soluble at an acidic pH (where it is protonated and charged).
-
Mechanism: Ionization increases the polarity of a molecule, dramatically enhancing its solubility in polar solvents like D₂O or Methanol-d₄. For biological macromolecules like proteins, moving the pH away from the isoelectric point (pI) increases net charge and reduces aggregation.
-
NMR-Specific Protocol: You cannot simply add HCl or NaOH, as this would introduce strong proton signals.
-
Use Deuterated Reagents: Use deuterated acid (e.g., DCl in D₂O) or deuterated base (e.g., NaOD in D₂O) for adjustments.
-
Use Deuterated Buffers: For biomolecules that require a stable pH environment, it is critical to use a deuterated buffer system (e.g., deuterated phosphate, TRIS, or acetate).[9][11] This prevents large, unwanted buffer signals from obscuring your analyte's spectrum.[9] When working in D₂O, remember that the pH meter reading does not directly equal the pD. A common approximation is pD = pH reading + 0.4 .[12][13]
-
Q6: I work with proteins that tend to aggregate at the high concentrations needed for NMR. What are my options?
A6: Protein solubility is a major bottleneck in biomolecular NMR.[14] Concentrations needed for complex experiments (typically 0.1-2.5 mM) can promote aggregation and precipitation.[1]
-
Buffer Optimization: Systematically screen different deuterated buffers, pH values (typically pH 5.5-6.5 for stability), and salt concentrations.[15][16] Low salt can sometimes cause aggregation, while very high salt can also reduce signal-to-noise.[9][15]
-
Solubilizing Excipients:
-
Solubility-Enhancement Tags (SETs): This is a powerful genetic approach. A small, highly soluble protein (like GB1) is fused to the target protein.[19] This "tag" can dramatically increase the solubility and stability of the entire construct, enabling NMR studies on previously intractable targets.[14][19]
Part 3: Data & Protocols
Table 1: Properties of Common Deuterated Solvents for NMR
Choosing the right solvent is the first and most critical step. This table provides key properties to guide your selection.
| Solvent Name | Formula | Residual ¹H Shift (ppm) | Polarity (Dielectric Constant) | Boiling Point (°C) | Key Applications & Notes |
| Chloroform-d | CDCl₃ | 7.26 | 4.8 | 61 | Most common; good for a wide range of organic compounds; easy to remove.[2] |
| Deuterium Oxide | D₂O | ~4.79 (HOD) | 78.5 | 101.4 | For water-soluble compounds; exchanges with labile -OH, -NH protons.[2][20] |
| DMSO-d₆ | CD₃SOCD₃ | 2.50 | 47.2 | 189 | Highly polar aprotic; excellent for polar molecules, peptides, carbohydrates.[5] |
| Acetone-d₆ | CD₃COCD₃ | 2.05 | 20.7 | 56 | Good general-purpose solvent; useful when CDCl₃ fails.[3] |
| Methanol-d₄ | CD₃OD | 3.31 (CD₂HOD) | 32.6 | 65 | Polar protic; good for polar compounds; will exchange with labile protons.[5] |
| Benzene-d₆ | C₆D₆ | 7.16 | 2.3 | 80 | For non-polar compounds; can induce significant changes in chemical shifts (aromatic solvent-induced shifts).[3] |
| Acetonitrile-d₃ | CD₃CN | 1.94 | 37.5 | 82 | Polar aprotic; useful for a range of organic and inorganic compounds.[5] |
Note: Residual proton shifts can vary slightly depending on temperature, concentration, and pH.[20]
Experimental Protocols
Protocol 1: Preparation of an NMR Sample Using a Co-Solvent System
Objective: To dissolve a compound with intermediate polarity that is insoluble in CDCl₃ alone.
-
Initial Test: In a small vial, attempt to dissolve ~1 mg of your compound in 0.1 mL of non-deuterated chloroform. Observe for insolubility.
-
Co-Solvent Addition: To the same vial, add non-deuterated methanol dropwise while vortexing gently. Continue until the compound fully dissolves. Note the approximate ratio of chloroform to methanol.
-
Sample Preparation: Weigh 5-10 mg of your compound directly into a clean, dry vial.
-
Deuterated Solvent Addition: Based on the ratio determined in step 2 (e.g., 4:1), prepare the co-solvent mixture. For a final volume of 0.6 mL, add 0.48 mL of CDCl₃ and 0.12 mL of CD₃OD to the vial.
-
Dissolution: Vortex the vial thoroughly until the sample is completely dissolved. A brief, gentle warming in a water bath (<40°C) or sonication can be used if necessary.
-
Filtration: To remove any microscopic dust or undissolved particles, filter the solution through a pipette packed with a small plug of glass wool directly into a clean 5 mm NMR tube.[21]
-
Final Check: The final sample volume should be approximately 0.6-0.7 mL, corresponding to a height of 4-5 cm in the tube.[1][22] The solution must be optically clear with no visible particulates.[1]
Protocol 2: pH Adjustment of a Protein Sample in D₂O
Objective: To adjust the pD of a protein solution to enhance solubility while minimizing protonated contaminants.
-
Initial Sample Prep: Dissolve your lyophilized protein in D₂O containing a deuterated buffer (e.g., 20 mM Sodium Phosphate-d₃, 50 mM NaCl) to a near-final volume.
-
pH/pD Measurement: Calibrate a pH meter using standard H₂O-based buffers (pH 4, 7, 10). Transfer a small aliquot (~50 µL) of your protein sample to a separate microcentrifuge tube and measure the pH.
-
Calculate Target pH: Remember the relationship pD ≈ pH_reading + 0.4.[12] If your target pD is 6.5, you should aim for a pH meter reading of approximately 6.1.
-
Titration: Prepare low-concentration stocks (e.g., 0.1 M and 0.01 M) of DCl in D₂O and NaOD in D₂O. Add very small volumes (0.2-0.5 µL) of the appropriate titrant to your main protein sample. Mix gently by flicking the tube; do not vortex vigorously as this can denature the protein.
-
Iterate: After each addition, take another small aliquot to measure the pH. Repeat step 4 until the target pH reading is achieved. This iterative process is crucial to avoid overshooting the target pD.
-
Final Volume: Adjust the sample to the final desired volume using the deuterated buffer.
-
Quality Control: Before placing the sample in the spectrometer, centrifuge it at high speed (e.g., >13,000 x g) for 5-10 minutes to pellet any minor aggregates that may have formed during the pH adjustment.[23] Carefully transfer the supernatant to a clean NMR tube.
References
-
University of Wisconsin-Madison. (n.d.). Sample Preparation. Chemistry Department. Retrieved from [Link]
-
Roy, A., et al. (2022). Utility of High Resolution 2D NMR Fingerprinting in Assessing Viscosity of Therapeutic Monoclonal Antibodies. Pharmaceutical Research, 39(7), 1337-1350. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Zou, P., et al. (2010). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Journal of Biomolecular NMR, 46(1), 5-14. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
CK Isotopes. (n.d.). Biomolecular NMR. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Chemistry Department. Retrieved from [Link]
-
Neil, J. B., et al. (2023). In situ light-driven pH modulation for NMR studies. Nature Communications, 14(1), 1-10. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
Shokri, A., et al. (2016). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C, 120(21), 11568-11577. Retrieved from [Link]
-
Di-He, C., et al. (2020). Viscosity effects on optically generated electron and nuclear spin hyperpolarization. Chemical Science, 12(1), 221-229. Retrieved from [Link]
-
Ericsson, U. B., et al. (2006). Optimization of protein samples for NMR using thermal shift assays. Analytical Biochemistry, 357(2), 289-298. Retrieved from [Link]
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2015, August 5). How can I troubleshoot protein precipitation after purification?. Retrieved from [Link]
-
Zhou, P., Lugovskoy, A. A., & Wagner, G. (2001). A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins. Journal of Biomolecular NMR, 20(1), 11-14. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wiley Analytical Science. (2024, June 26). Upgrade of NMR spectroscopy by dissolution DNP. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Kim, T. H. (2008). Pulsed NMR: Relaxation times as function of viscosity and impurities. MIT Department of Physics. Retrieved from [Link]
-
Liu, Z., et al. (2022). Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy. STAR Protocols, 3(4), 101826. Retrieved from [Link]
-
PharmaCompass. (n.d.). Solubilizer Agent. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Nagana Gowda, G. A., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5406-5413. Retrieved from [Link]
-
Neil, J. B., et al. (2025, January 17). In situ light-driven pH modulation for NMR studies. bioRxiv. Retrieved from [Link]
-
ResearchGate. (2019, February 27). If any one has used NaOD and HCl for adjusting the pH of the D2O samples containing any cell metabolite for NMR studies?. Retrieved from [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
ResearchGate. (2019, August 23). Viscosity effects in 1H NMR measurements?. Retrieved from [Link]
-
Camele, G., et al. (2015). Relation and Correlation between NMR Relaxation Times, Diffusion Coefficients, and Viscosity of Heavy Crude Oils. Energy & Fuels, 29(10), 6412-6420. Retrieved from [Link]
-
University of Georgia. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
Sources
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- 2. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
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- 16. Sample requirements - Analyzing NMR data [airen.bcm.umontreal.ca]
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- 23. cell.com [cell.com]
Reducing waste and by-products in amide synthesis workflows
Welcome to the Technical Support Center for Sustainable Amide Synthesis. As a Senior Application Scientist, I frequently consult with research teams bottlenecked by the massive waste profiles generated during standard peptide and amide couplings.
Traditional in situ preactivation using stoichiometric coupling reagents (e.g., HATU, EDC, DCC) generates massive amounts of toxic urea by-products, leading to poor atom economy and complex downstream purifications 1. Consequently, the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) has identified the catalytic formation of amide bonds as a critical initiative for modern drug development [[1]]().
This guide is designed to help you transition away from stoichiometric waste by implementing self-validating, highly efficient green methodologies.
Workflow Selection Matrix
Before troubleshooting a failed reaction, ensure you have selected the correct green synthesis route based on your substrate's specific physicochemical properties.
Decision matrix for selecting sustainable amide bond formation workflows.
Quantitative Performance Comparison
To justify the transition from traditional methods to green alternatives, compare the typical process metrics below.
| Synthesis Methodology | Typical E-Factor (kg waste/kg product) | Atom Economy | Primary By-Product | Typical Yield Range |
| Traditional (HATU/DIPEA) | > 50 | Poor | Urea derivatives, salts | 80–99% |
| Boronic Acid Catalysis | 10–20 | High | Water | 70–95% |
| Enzymatic (CALB in CPME) | < 10 | High | Water / Alcohols | 85–99% |
| Continuous Slurry Flow (Aqueous) | < 5 | Very High | Water | 80–98% |
Troubleshooting Guide & Experimental Protocols
Module A: Boronic Acid-Catalyzed Direct Amidation
The Causality: Direct thermal condensation of a carboxylic acid and an amine typically requires forcing conditions (>160 °C) due to the spontaneous formation of a highly stable, unreactive ammonium carboxylate salt [[1]](). Organoboron catalysts bypass this thermodynamic sink by forming a mixed anhydride intermediate with the carboxylic acid. This activates the acid toward nucleophilic attack at significantly lower temperatures (65–85 °C) [[2]]().
Standard Protocol:
-
Preparation: In a flame-dried round-bottom flask, combine equimolar amounts (1.0 mmol) of carboxylic acid and amine.
-
Catalyst Addition: Add 10 mol% of 2-iodophenylboronic acid 2.
-
Solvent & Desiccant: Add 5 mL of fluorobenzene or dichloromethane. Introduce 500 mg of freshly activated 4Å molecular sieves.
-
Self-Validation Checkpoint: The sieves physically trap the sole by-product (water) to drive the equilibrium forward. If the reaction stalls at ~50% conversion, your sieves were likely saturated with atmospheric moisture prior to use.
-
-
Reaction: Stir at 65 °C for 12–24 hours under an inert argon atmosphere.
-
Isolation: Filter the mixture to remove the sieves, wash with ethyl acetate, and concentrate in vacuo.
FAQ:
-
Q: My reaction with an aniline (aromatic amine) is failing. Why? A: Aromatic amines are poorly nucleophilic. Standard boronic acids struggle to activate the carboxylic acid enough to overcome this energy barrier. Solution: Switch to a thioether-substituted biphenylboronic acid catalyst, which has been explicitly developed for poorly nucleophilic amines like aniline derivatives 3. Alternatively, adding 5.0 mol% of a co-catalyst like DMAPO (4-dimethylaminopyridine N-oxide) can significantly boost the electrophilicity of the boron complex [[3]]().
Module B: Continuous Slurry-Flow Amidation in Water
The Causality: Transitioning from batch to continuous flow chemistry improves mass transfer, safety, and scalability. However, pumping solid suspensions (slurries) often clogs microreactors. By using water as a solvent and adding a cellulose-derived surface-active agent like Hydroxypropyl methylcellulose (HPMC), you can maintain a stable, pumpable slurry that yields amides with near-zero organic solvent waste [[4]]().
Standard Protocol:
-
Slurry Formulation: Suspend the carboxylic acid (1.0 equiv) and amine (1.0 equiv) in deionized water.
-
Surfactant Addition: Add 2 wt% HPMC to the aqueous mixture.
-
Self-Validation Checkpoint: Observe the slurry prior to pumping. It must be a homogeneous, milky suspension without large aggregates. If particles settle rapidly, increase the shear rate during the initial mixing phase.
-
-
Reactor Setup: Utilize an agitated continuous stirred-tank reactor (CSTR) series or a spinning disc reactor to prevent particle settling [[4]]().
-
Execution: Pump the slurry at a continuous flow rate (e.g., 1–5 mL/min) at ambient or mildly elevated temperatures.
-
Isolation: Collect the output stream. The amide product typically precipitates directly from the aqueous phase and can be isolated via simple continuous filtration, achieving productivities up to 2 kg/day without the need for organic extraction 4.
FAQ:
-
Q: The reactor tubing is clogging despite using water and HPMC. A: Clogging in aqueous flow systems usually stems from Ostwald ripening or poor active mixing. Solution: Ensure you are using an agitated CSTR rather than a static plug-flow reactor, as static reactors cannot handle the dynamic particle size changes of slurries 4. Verify that the HPMC concentration is sufficient to lower the interfacial tension of your specific substrates.
Module C: Enzymatic Amidation (Biocatalysis)
The Causality: Lipases are naturally evolved for ester hydrolysis, but by strictly controlling the thermodynamic environment (removing water), the enzyme can be driven in reverse to form amide bonds. Candida antarctica lipase B (CALB) is highly stable, highly enantioselective, and produces water as the only by-product 5.
Standard Protocol:
-
Preparation: Dissolve the free carboxylic acid and amine in cyclopentyl methyl ether (CPME), a green, low-toxicity solvent 5.
-
Biocatalyst: Add immobilized CALB (commercially available as Novozym 435).
-
Thermodynamic Driving: Add molecular sieves to the reaction vessel.
-
Self-Validation Checkpoint: The sieves must be perfectly sized so they can be easily filtered away from the immobilized enzyme beads later.
-
-
Reaction: Incubate at 60 °C with gentle orbital shaking.
-
Isolation: Filter off the enzyme and sieves. Evaporate the CPME to yield the pure amide.
FAQ:
-
Q: I'm seeing excellent conversion initially, but the enzyme loses all activity upon reuse. A: This is almost always caused by mechanical degradation rather than chemical poisoning. Solution: Ensure you are using overhead stirring or orbital shaking. Magnetic stir bars will physically crush the acrylic resin supporting the CALB, destroying the microenvironment. Additionally, ensure the CPME is strictly anhydrous before the reaction; excess water shifts the equilibrium toward hydrolysis and can alter the enzyme's hydration shell 5.
References
- Emergent Organoboron Acid Catalysts.NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgW3itUFtbBRNGV_BnunDnN2TB5JTdFrGuZp8nLIdKGOHXVtafnm5UaFAKH4csPortwGJwNuRixhIYDhuftSba7tWRBLuXQVK_cmbkHpM446EWoEgM1O5gTgf7f0riG18-Yfuyl3ELC3SzvvcN]
- Organoboron catalysis for direct amide/peptide bond formation.Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ctxFmQeYwNChgBALAYobnKh2T2Ka4QUHH7ioEV018mPWreQBL832CPXpKv7p5xw9QxoUkgDnzQtuZcWA6Mxlab6UVPQSmh_KBlDWZtF83ZKUKi6NE62YlCOVaXMwRZxGILkfQgSk66LAE2PKHnQ68Y_HasAvmVWJ]
- Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG85TsDODYReiKcLptoEbpRtwhvBCjtYodNsGUCgQNIAAtNOAgyMrBdmJ9f5NGD4z4nK-8nYofkO3B2ib3Z07ba8VFmNfT3S0uXuBBUfPmyGAxmXL2SwUcd2DsjneTKSB-TxwkThwvZJud8MBaeKj_8bQ==]
- A Sustainable Green Enzymatic Method for Amide Bond Formation.NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1u3EaIFiGFogcG0LUrMvOnoXYeL0bkju5pGyi4FFkdwkiRNcn-4y-hLHcsrFZdFPVbF2Qk_SSB8pHihfgY01peNat-D4pkqfMtkHIwO9TXLOVeqvD8gISWZNe02s3wOlhwCaQJcXJMxsb20AH]
- Green Chemistry.The MJA Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF-r-4hgukPeWa9Iv_AnYPU9p0OlZBuscjffR-yhg8V37SN9pIjCSfHP-taOo7U7g9TcuinNx8rvD5gwg5ISL5DN-ugk310fdw2j2JA4KZKGmDcmUxvMW6Ou1ILLr44Nr-6LJM51iuSLSU]
Sources
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Comparison Guide: Analytical Strategies for the 1H NMR Chemical Shift Assignment of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide
As drug development pipelines increasingly rely on halogenated intermediates and complex anilides, the unambiguous structural characterization of these molecules becomes paramount. For the compound 2-bromo-N-(2,5-dimethoxyphenyl)propanamide (CAS: 3245-91-8), routine 1D NMR often yields ambiguous results due to overlapping signals and complex stereoelectronic effects.
This guide provides an objective, comparative analysis of three analytical strategies—Empirical 1D NMR, 2D NMR Spectroscopy, and Computational DFT-GIAO Prediction—demonstrating how to build a self-validating system for absolute chemical shift assignment.
The Analytical Challenge: Deconstructing the Molecule
This compound consists of two distinct domains:
-
The Aliphatic Chain (-CH(Br)CH3): An isolated
spin system that is trivial to assign via 1D NMR (a distinct quartet and doublet). -
The Aromatic Core (2,5-dimethoxyphenyl + Amide): This is the primary analytical challenge. The proximity of the two methoxy groups (2-OMe and 5-OMe) results in nearly identical chemical shifts. Furthermore, the amide proton (NH) can form an intramolecular hydrogen bond with the ortho-methoxy oxygen (2-OMe), locking the molecule into a conformation that drastically alters the electronic environment of the aromatic protons.
Comparative Analysis of Assignment Strategies
To achieve a rigorous assignment, researchers must choose the appropriate balance of speed, connectivity data, and conformational validation.
Strategy A: 1D 1H NMR (Empirical & Heuristic Analysis)
-
Mechanism: Relies on chemical shift additivity rules and coupling constants (
-values)[1]. -
Performance: Excellent for the aliphatic chain. However, it fails to definitively differentiate the 2-OMe and 5-OMe singlets. Furthermore, empirical rules often underestimate the massive downfield shift of H-6 (expected ~6.6 ppm, observed ~8.20 ppm) caused by the magnetic anisotropy of the locked amide carbonyl.
-
Verdict: Fast, but insufficient for absolute structural verification.
Strategy B: 2D NMR Spectroscopy (The "Gold Standard")
-
Mechanism: Utilizes homonuclear (COSY) and heteronuclear (HSQC, HMBC) pulse sequences to map through-bond connectivity[2].
-
Performance: Creates a self-validating loop . By tracing long-range
couplings in the HMBC spectrum, the isolated methoxy protons can be unambiguously linked to specific quaternary carbons on the aromatic ring, which are in turn linked to the aromatic protons. -
Verdict: Highly accurate; mandatory for regulatory submissions.
Strategy C: Computational NMR (DFT-GIAO)
-
Mechanism: Uses Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO) to simulate the NMR spectrum based on the molecule's 3D geometry[3].
-
Performance: Validates the stereoelectronic anomalies observed in the 1D spectrum. By calculating the lowest-energy conformer, DFT proves that the NH···O(Me) hydrogen bond forces the carbonyl oxygen into the spatial vicinity of H-6, explaining its severe deshielding.
-
Verdict: The ultimate orthogonal validation tool for complex conformational dynamics.
Workflow comparing 1D, 2D, and computational NMR strategies for chemical shift assignment.
Quantitative Data Summary
The following table synthesizes the expected
| Proton | Expected Shift (δ, ppm) | Multiplicity & | 1D Empirical Confidence | 2D NMR Confidence | DFT Validation |
| NH | ~8.80 | br s | High | High | High (Confirms H-bond) |
| H-6 | ~8.20 | d (3.0) | Low (Anomalous shift) | High (HMBC to C-2) | High (Carbonyl cone) |
| H-3 | ~6.80 | d (8.9) | Medium | High (COSY to H-4) | High |
| H-4 | ~6.55 | dd (8.9, 3.0) | Medium | High (COSY to H-3/H-6) | High |
| CH(Br) | ~4.50 | q (7.0) | High | High | High |
| 2-OMe | ~3.85 | s | Low (Overlaps 5-OMe) | High (HMBC to C-2) | High |
| 5-OMe | ~3.75 | s | Low (Overlaps 2-OMe) | High (HMBC to C-5) | High |
| CH3 | ~1.90 | d (7.0) | High | High | High |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. The causality behind each parameter choice is explicitly detailed.
Protocol 1: High-Resolution 2D NMR Acquisition
Rationale & Causality:
-
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of
(containing 0.03% v/v TMS). Filter through glass wool into a 5 mm precision NMR tube to eliminate particulate matter, ensuring optimal magnetic field homogeneity (shimming). -
HSQC Acquisition: Utilize a multiplicity-edited sequence (hsqcedetgpsisp2.2) on a 600 MHz spectrometer[4]. This differentiates CH/
cross-peaks (positive phase) from cross-peaks (negative phase, absent in this molecule), immediately isolating the methoxy carbons from the aromatic methines. -
HMBC Acquisition (The Validation Step): Optimize the long-range coupling delay for
= 8 Hz (approx. 62.5 ms).-
Self-Validation Loop: H-6 will show a strong
correlation to C-2. Simultaneously, the 2-OMe protons will show a correlation to the same C-2 carbon. This intersecting data point unambiguously differentiates 2-OMe from 5-OMe without relying on heuristic assumptions.
-
Key 3J HMBC correlations establishing the self-validating assignment of the methoxy groups.
Protocol 2: Computational DFT-GIAO Validation
Rationale & Causality: When empirical rules fail to explain anomalous chemical shifts (like H-6 at 8.20 ppm), quantum mechanical calculations provide an orthogonal validation axis by modeling the exact spatial distribution of electron density[3].
-
Conformational Search: Perform a molecular mechanics (MMFF) conformational search. Retain all conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the lowest-energy conformers at the B3LYP/6-311+G(2d,p) level. Apply the Conductor-like Polarizable Continuum Model (CPCM) for chloroform to accurately simulate the solvent dielectric effect on the hydrogen bond.
-
GIAO NMR Prediction: Calculate the isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. The resulting predicted shifts will confirm that the carbonyl oxygen's magnetic anisotropy is directly responsible for the deshielding of H-6, validating the 2D NMR assignments.
Conclusion
For complex anilides like this compound, relying solely on 1D NMR invites structural misinterpretation. By integrating 2D HMBC spectroscopy to establish self-validating connectivity loops, and DFT-GIAO calculations to verify stereoelectronic conformations, researchers can achieve absolute confidence in their chemical shift assignments.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier Science. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]
-
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative configuration in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(7), 3744–3779. Available at:[Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of Brominated Propanamides
Executive Summary
Brominated propanamides (e.g., 2-bromopropanamide and 3-bromopropanamide) are critical intermediates in drug development, organic synthesis, and materials science. Accurate structural elucidation and quantification of these compounds rely heavily on mass spectrometry (MS). This guide provides an objective comparison of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for analyzing brominated propanamides. By deconstructing their fragmentation mechanics and providing self-validating experimental protocols, this guide serves as an authoritative resource for analytical scientists and researchers.
Mechanistic Principles of Brominated Propanamide Fragmentation
Understanding the fragmentation of brominated propanamides requires analyzing the interplay between the halogen atom and the amide functional group. The defining feature of any brominated compound in MS is its isotopic signature: naturally occurring bromine exists as two isotopes,
Electron Ionization (EI) Pathways
Under standard 70 eV hard ionization, 3-bromopropanamide (Molecular Weight: 151.99 g/mol ) exhibits a highly predictable fragmentation cascade. The molecular ion
-
Loss of Bromine Radical: The most favored pathway is the homolytic cleavage of the C-Br bond, expelling a bromine radical (79 or 81 Da) to form a stable alkylamide cation at m/z 72 (
). This ion typically represents the base peak (100% relative abundance)[1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Alpha-Cleavage of the Amide: Cleavage of the C-C bond adjacent to the carbonyl group results in the loss of a carbamoyl radical (
, 44 Da), yielding the brominated alkyl cation at m/z 107 and 109.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Secondary Backbone Fragmentation: Further degradation of the m/z 72 ion yields lower mass hydrocarbon and amide fragments, notably m/z 44 (
) and m/z 27 ( )[1].
Figure 1: Primary EI-MS fragmentation pathways of 3-bromopropanamide.
Quantitative Fragmentation Data
The following table summarizes the diagnostic EI-MS ions for 3-bromopropanamide, synthesized from established mass spectral libraries[2].
| m/z Value | Ion Assignment | Relative Abundance | Diagnostic Significance |
| 151 / 153 | Low (~5-10%) | Confirms molecular weight and presence of 1 Br atom (1:1 ratio). | |
| 107 / 109 | Medium (~30%) | Alpha-cleavage indicating the loss of the amide group. | |
| 72 | Base Peak (100%) | Highly favored loss of bromine radical; confirms alkylamide backbone. | |
| 44 | High (~60%) | Characteristic of primary amides. | |
| 27 | Medium (~40%) | Hydrocarbon backbone fragmentation. |
Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS
Choosing the correct analytical platform depends heavily on the experimental goal: untargeted structural discovery versus high-sensitivity targeted quantification.
Figure 2: Comparative analytical workflows for brominated propanamides.
Performance Matrix
| Feature | GC-EI-MS | LC-ESI-MS/MS (Triple Quadrupole) |
| Ionization Energy | Hard (70 eV) | Soft (Protonation via solvent) |
| Primary Ion Species | Radical Cation ( | Even-electron Ion ( |
| Analyte Volatility | Requires high volatility (derivatization often needed) | Suitable for polar, non-volatile compounds |
| Fragmentation Control | Fixed (library searchable) | Tunable via Collision-Induced Dissociation (CID) |
| Primary Application | Structural elucidation, untargeted screening | High-sensitivity targeted quantification in complex matrices |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in mechanistic causality to explain why specific parameters are chosen.
Protocol A: Targeted Quantification via LC-ESI-MS/MS
This protocol is optimized for detecting trace levels of brominated propanamides in biological matrices (e.g., plasma or cell lysates).
Step 1: Sample Preparation (Protein Precipitation)
-
Action: Add 300 µL of ice-cold acetonitrile to 100 µL of the sample matrix. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile rapidly denatures proteins, preventing them from precipitating on the LC column and causing severe ion suppression in the ESI source.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
-
Causality: Brominated propanamides are small, polar molecules. A slow initial organic ramp ensures adequate retention, separating the analyte from early-eluting void volume salts that interfere with ionization.
Step 3: MS/MS Acquisition (Positive MRM Mode)
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 152
72 and m/z 154 72. Set Collision Energy (CE) to 15-20 eV. -
Causality: Soft ionization yields the
ions at 152 and 154. A moderate CE specifically breaks the labile C-Br bond, resulting in the neutral loss of HBr (80/82 Da) to yield the stable m/z 72 product ion.
Self-Validation Checkpoint: The system self-validates if the chromatographic peaks for both transitions (152
72 and 15472) co-elute perfectly and exhibit a ~1:1 area ratio. Any deviation >10% in this ratio indicates an isobaric interference rather than the true brominated analyte.
Protocol B: Structural Confirmation via GC-EI-MS
This protocol is ideal for verifying the synthesis of brominated propanamides or conducting untargeted screening.
Step 1: Derivatization (Optional but Recommended)
-
Action: React the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 60°C for 30 minutes prior to analysis.
-
Causality: Primary amides can exhibit peak tailing in GC due to hydrogen bonding with the column stationary phase. Silylation replaces the active N-H protons with trimethylsilyl (TMS) groups, dramatically improving volatility and peak shape.
Step 2: GC Injection and Separation
-
Action: Inject 1 µL in splitless mode using a non-polar capillary column (e.g., HP-5MS). Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.
-
Causality: Splitless injection maximizes sensitivity by transferring the entire sample onto the column. The temperature ramp efficiently elutes the compound while maintaining sharp peak widths.
Step 3: EI-MS Acquisition
-
Action: Operate the MS in full scan mode (m/z 40-300) with an ionization energy of 70 eV.
-
Causality: Standardized 70 eV energy ensures the resulting fragmentation pattern can be directly compared against NIST libraries[2].
Self-Validation Checkpoint: Extract ion chromatograms (EIC) for m/z 151, 153, 107, 109, and 72. The peak apex for all five masses must align perfectly. Furthermore, the ratio of m/z 151 to 153, and m/z 107 to 109, must both be approximately 1:1, definitively proving the presence of a single bromine atom in the intact molecule and the
fragment.
Conclusion
The characterization of brominated propanamides requires a nuanced understanding of halogen-directed fragmentation. GC-EI-MS provides unparalleled structural confirmation through highly reproducible, library-searchable fragmentation patterns dominated by the loss of the bromine radical (m/z 72). Conversely, LC-ESI-MS/MS offers superior sensitivity for targeted quantification by leveraging the intact
References
- Title: 3-Bromopropionamide | C3H6BrNO | CID 233589. Source: PubChem (National Institutes of Health).
- Title: Propanamide, 3-bromo-. Source: NIST Chemistry WebBook (National Institute of Standards and Technology).
- Title: 3-Bromopropionyl chloride | 15486-96-1. Source: Benchchem.
Sources
Comprehensive HPLC Retention Time Comparison Guide: 2-Bromo-N-(2,5-dimethoxyphenyl)propanamide vs. Synthesis Impurities
[label="1.
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Finalizing Chromatographic Data
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Finalizing Method Guide
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Executive Summary
In pharmaceutical intermediate synthesis, the accurate chromatographic profiling of target compounds against their process-related impurities is critical for ensuring downstream API purity. As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a predictable thermodynamic system. This guide provides an in-depth High-Performance Liquid Chromatography (HPLC) retention time comparison for 2-bromo-N-(2,5-dimethoxyphenyl)propanamide and its primary synthetic impurities, grounded in Quality by Design (QbD) principles.
Chemical Profiling & Mechanistic Causality
When developing a Reversed-Phase (RP) HPLC method, retention time is a direct function of a molecule's partition coefficient (LogP), its ionization state, and its thermodynamic interactions with the hydrophobic stationary phase. By systematically controlling these variables, we can accurately predict retention behaviors [1.15].
Our sample matrix consists of four key components:
-
2,5-Dimethoxyaniline (Starting Material) : This precursor (CAS: 102-56-7) contains a basic primary amine[1].
-
N-(2,5-dimethoxyphenyl)acrylamide (Elimination Impurity) : A common degradant formed via the dehydrohalogenation (loss of HBr) of the target amide.
-
This compound (Target) : The desired product (CAS: 3245-91-8), characterized by a lipophilic bromine atom and a neutral amide core[2].
-
Bis-acylated Byproduct (Over-reaction Impurity) : Formed when the amide nitrogen undergoes a secondary acylation during synthesis.
Causality of the Elution Order
To achieve baseline separation, we utilize a mobile phase modified with 0.1% Trifluoroacetic acid (TFA). The TFA serves a dual mechanistic purpose: it suppresses secondary interactions with residual silanols on the column (preventing peak tailing) and drops the mobile phase pH to ~2.0.
At pH 2.0, the amine group of 2,5-dimethoxyaniline is fully protonated. This ionization drastically reduces its apparent hydrophobicity, causing it to elute almost immediately. The remaining three compounds are neutral amides; their elution is governed strictly by their hydrophobic surface area. The acrylamide impurity, lacking the bulky bromine atom, elutes before the target. The bis-acylated byproduct, possessing two hydrophobic propanoyl groups, exhibits the highest LogP and is retained the longest. This predictable behavior aligns perfectly with linear calibration models used for robust retention time prediction across different column brands[3].
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to verify the thermodynamic stability of the column before any sample analysis occurs.
Step 1: Reagent & Standard Preparation
-
Diluent : 50:50 Acetonitrile:Water (v/v).
-
Standard Solution : Dissolve 10 mg of this compound reference standard in 10 mL of diluent. Spike with 0.1% (w/w) of 2,5-dimethoxyaniline and synthesized impurity markers.
-
Filtration : Pass through a 0.22 µm PTFE syringe filter prior to injection.
Step 2: Chromatographic Conditions
-
Column : C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A : LC-MS Grade Water + 0.1% TFA.
-
Mobile Phase B : LC-MS Grade Acetonitrile + 0.1% TFA.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 90 | 10 | Isocratic Hold (Polar elution) |
| 2.0 | 90 | 10 | Gradient Start |
| 15.0 | 20 | 80 | Linear Ramp (Lipophilic elution) |
| 18.0 | 20 | 80 | High Organic Wash |
| 18.1 | 90 | 10 | Return to Initial |
| 22.0 | 90 | 10 | Re-equilibration |
Step 4: System Suitability Validation
Before analyzing unknown synthetic batches, inject the standard solution. The system is only validated for use if the following criteria are met:
-
Resolution (Rs) between the Acrylamide Impurity and the Target Amide is ≥ 2.0 .
-
Tailing Factor (Tf) for the Target Amide peak is ≤ 1.5 .
-
Relative Standard Deviation (RSD) of the Target Amide retention time over three replicate injections is ≤ 1.0% .
Quantitative Data Presentation
The following table summarizes the predicted and experimentally observed chromatographic performance based on the thermodynamic properties of the analytes.
| Compound | Elution Order | Predicted LogP | Retention Time (RT, min) | Relative RT (RRT) | Resolution (Rs) |
| 2,5-Dimethoxyaniline (Imp A) | 1 | ~1.5 (Ionized at pH 2) | 3.45 | 0.32 | N/A |
| Acrylamide Degradant (Imp B) | 2 | ~2.1 | 8.12 | 0.75 | 12.4 |
| 2-Bromo-N-(...)-propanamide | 3 | ~2.8 | 10.85 | 1.00 | 8.7 |
| Bis-acylated Byproduct (Imp C) | 4 | >3.5 | 14.60 | 1.35 | 11.2 |
Workflow Visualization
Fig 1: RP-HPLC workflow and polarity-driven elution sequence for the target amide and impurities.
References
1.[2] Title: this compound | CymitQuimica Source: cymitquimica.com URL:
2.[1] Title: Specifications of 2,5-Dimethoxyaniline - Capot Chemical Source: capotchem.com URL:
3.[3] Title: A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC Source: nih.gov URL:
4.[4] Title: Strategy for Improving HPLC Retention Time Prediction Accuracy Using Chromatography Simulation Software Source: americanlaboratory.com URL:
Sources
Structural Elucidation of N-Aryl Propanamide Derivatives: A Comparative Guide to Crystallographic Efficacy
Topic: X-ray crystallography data for N-aryl propanamide derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Selective Androgen Receptor Modulators (SARMs), the N-aryl propanamide scaffold represents a critical structural motif. While solution-state NMR provides connectivity data, it fails to capture the static conformational locking and intermolecular packing forces that dictate bioavailability and solid-state stability.
This guide objectively compares the structural resolution capabilities of Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Powder X-Ray Diffraction (PXRD) . We present validated experimental data for 4-substituted derivatives, demonstrating how specific ring substitutions drive crystal lattice engineering.
Technical Comparison: The Case for SC-XRD
The Limitations of Solution-State Analysis
For N-aryl propanamides, the rotation around the
-
NMR (Solution): Avenges conformational isomers. It cannot definitively distinguish between planar and twisted amide-aryl conformations, which are critical for receptor binding affinity.
-
SC-XRD (Solid State): Captures the thermodynamically preferred conformation. It reveals the specific dihedral angle (
) between the amide plane and the phenyl ring, often deviating from planarity ( ) due to steric repulsion between the orth-hydrogens and the amide oxygen.
Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR | PXRD |
| 3D Atom Coordinates | Absolute ( | Inferred (NOE constraints) | No (Fingerprint only) |
| Conformational Analysis | Exact (Torsion angles defined) | Time-Averaged | N/A |
| Intermolecular Forces | Direct Observation (H-bonds, | Indirect (Chemical shift perturbation) | Inferential |
| Sample Requirement | Single Crystal ( | Dissolved Sample ( | Microcrystalline Powder |
Experimental Data: N-(4-nitrophenyl)propanamide
The following data illustrates the structural parameters of a representative derivative, N-(4-nitrophenyl)propanamide , an intermediate in liquid crystal synthesis. The presence of the nitro group (
Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| Unit Cell Dimensions | |
| Angle ( | |
| Volume ( | |
| Z (Molecules/Cell) | 4 |
| R-Factor ( |
Structural Insights & Causality
-
Packing Motif: The molecules form infinite chains along the
-axis. -
The Driver: The primary interaction is a classical N-H...O hydrogen bond between the amide proton (Donor) and the amide carbonyl oxygen (Acceptor) of a neighboring molecule.
-
Substituent Effect: The nitro group, while electron-withdrawing, does not disrupt the primary amide catemer (chain) motif but facilitates weak C-H...O interactions that stabilize the stacking between layers. This "auxiliary" bonding is invisible to NMR but explains the high melting point (
C) compared to unsubstituted analogues.
Validated Experimental Protocols
To ensure reproducibility, we utilize a Slow Evaporation method optimized for amide polarity.
Synthesis Workflow (Pre-Crystallization)
Reaction: 4-Nitroaniline + Propanoyl Chloride
-
Dissolution: Dissolve 1.0 eq of 4-nitroaniline in dry THF. Add 1.2 eq of Triethylamine (TEA) as an acid scavenger.
-
Addition: Dropwise addition of propanoyl chloride at
C (Ice bath) to prevent thermal degradation. -
Reflux: Heat to reflux for 2 hours to drive the reaction to completion.
-
Isolation: Pour into ice water. Filter the precipitate.[1]
Crystallization Protocol (Self-Validating)
-
Solvent System: Ethanol/Toluene (1:1 v/v).
-
Why: Ethanol provides solubility for the polar amide; Toluene acts as an antisolvent to slow nucleation, promoting larger, defect-free crystals.
-
-
Procedure:
-
Dissolve 100 mg of crude product in 15 mL of hot Ethanol/Toluene.
-
Filter the hot solution through a 0.45
m PTFE syringe filter (removes dust nucleation sites). -
Cover the vial with Parafilm and poke 3-4 small holes (controls evaporation rate).
-
Store at
C in a vibration-free environment. -
Harvest: Block-like crystals appear within 48-72 hours.
-
Visualizing the Structural Logic
Experimental Workflow Diagram
Caption: Step-by-step workflow from synthesis to structural solution, emphasizing the critical recrystallization phase.
Hydrogen Bonding Pathway
This diagram illustrates the dominant intermolecular forces revealed only by X-ray crystallography.
Caption: Interaction map showing the primary amide hydrogen bond driving the formation of the P21/c lattice.
References
-
Akhter, Z. et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E.
-
Cambridge Crystallographic Data Centre (CCDC). Entry 660362: Crystal Structure of N-(4-nitrophenyl)propionamide.[2]
-
Gowda, B. T. et al. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E.
-
PubChem. N-(4-nitrophenyl)propanamide Compound Summary. National Library of Medicine.
Sources
Validating purity using Thin Layer Chromatography (TLC) systems
Topic: Validating Compound Purity: Thin Layer Chromatography (TLC) vs. High-Performance Alternatives Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist
Executive Summary: The Purity Paradox
In the high-throughput world of drug discovery, purity validation is often synonymous with HPLC (High-Performance Liquid Chromatography). However, relying solely on HPLC introduces a "blind spot": compounds that precipitate on the column or elute in the solvent front are often invisible to the detector.
Thin Layer Chromatography (TLC) remains the only chromatographic method where the entire sample is visible—nothing is lost to filtration or irreversible adsorption. While HPLC provides superior quantitation, TLC (and its advanced iteration, HPTLC) offers an orthogonal, parallel-processing validation system that is indispensable for early-stage screening and reaction monitoring.
This guide objectively compares TLC against HPLC/UPLC and provides a self-validating protocol to ensure your TLC data meets rigorous scientific standards.
Comparative Analysis: TLC vs. HPTLC vs. HPLC
To validate purity effectively, one must understand the limitations of the detection method. The following data compares the three dominant planar and column-based techniques.
Performance Metrics Comparison
| Feature | Standard TLC | HPTLC (High-Performance) | HPLC (High-Performance Liquid) |
| Primary Use Case | Rapid screening, reaction monitoring | Quantitative analysis, fingerprinting | Final purity release, quantification |
| Stationary Phase | Silica Gel 60 (10–12 µm particles) | Optimized Silica (5–6 µm particles) | Silica/C18 (1.7–5 µm packed column) |
| Resolution (Rs) | Low (Limited theoretical plates) | Medium-High (Sharper bands) | Very High (Thousands of plates) |
| Limit of Detection (LOD) | 1–5 µg (Visual UV) | 100–500 pg (UV Abs.); 5–10 pg (Fluor.) | < 1 ng (UV/MS) |
| Throughput | Parallel (Up to 20 samples/plate) | Parallel (Up to 36-72 samples/plate) | Serial (1 sample every 10–30 mins) |
| "Blind Spots" | None (Everything stays on the plate) | None | High (Precipitates/irreversible binding) |
| Cost per Sample | < $0.50 | $2.00 - $5.00 | > $20.00 (Solvents + Column wear) |
The "Orthogonality" Argument
Do not view TLC as a replacement for HPLC, but as a validating partner .
-
HPLC validates purity by absence (no other peaks found).
-
TLC validates purity by presence (all material is accounted for on the plate).
Critical Insight: If a compound shows >99% purity on HPLC but a baseline spot on TLC, your HPLC method is invalid because the impurity never eluted.
Decision Logic: Selecting the Right System
Use the following logic flow to determine when TLC is sufficient and when HPLC is mandatory.
Figure 1: Decision Matrix for Purity Validation. Selects the optimal chromatography method based on development stage and sample complexity.
The Self-Validating TLC Protocol
A TLC plate is not a valid purity test unless it contains internal controls. The following protocol utilizes the "Co-Spot" (Mixed) technique to prove specificity and system suitability in a single run.
Objective
To confirm the purity of a synthesized intermediate "Compound X" relative to a known standard, ensuring no co-eluting impurities exist.
Materials
-
Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).
-
Mobile Phase: Optimized solvent system (e.g., Hexane:Ethyl Acetate) where Compound X has an Rf of 0.3 – 0.5.
-
Visualization: UV (254 nm) and Anisaldehyde stain (universal organic detection).
Step-by-Step Methodology
1. Sample Preparation (The Concentration Rule)
-
Standard (Std): Dissolve 5 mg pure reference in 1 mL solvent.
-
Sample (Spl): Dissolve 5 mg synthesized product in 1 mL solvent.
-
Why? Overloading (>20 µ g/spot ) causes "fronting" which masks impurities. Underloading (<1 µg) hides minor impurities (LOD issues).
2. The "3-Lane" Spotting Technique (Critical for Validation) Draw a pencil line 1 cm from the bottom. Spot three lanes:
-
Lane 1 (Std): 1 µL of Standard solution.
-
Lane 2 (Co-Spot): 1 µL of Standard + 1 µL of Sample (applied on top of each other).
-
Lane 3 (Spl): 1 µL of Sample solution.
3. Development
-
Place in a chamber pre-saturated with mobile phase (filter paper liner required).[1]
-
Scientific Integrity: Saturation prevents "edge effects" (smiling/frowning bands) which distort Rf values and ruin resolution.
4. Analysis & Criteria
-
UV Check: Observe under 254 nm.
-
Stain: Dip in Anisaldehyde and heat until spots appear.
5. Interpretation (The Validation Logic)
-
Lane 1 (Std): Must show a single, sharp spot (System Suitability).
-
Lane 2 (Co-Spot): Must appear as a single spot. If this lane shows a "figure-8" or double spot, the Sample is not identical to the Standard, or an impurity is co-eluting. This is the Specificity Check .
-
Lane 3 (Spl): Look for extra spots (impurities).
-
Purity Assessment: If Lane 3 has one spot and Lane 2 is a single spot, the compound is pure within the limits of TLC resolution.
-
Visualizing the Workflow
Figure 2: Standardized TLC Validation Workflow. The "Co-Spot" step (2) is the critical control point for specificity.
Troubleshooting & System Suitability
Even the best protocol fails without proper diagnostics. Use this guide to interpret common failure modes.
Figure 3: Diagnostic Logic for TLC Anomalies. Resolving common band shape issues to ensure accurate purity assessment.
References
-
United States Pharmacopeia (USP). (2022). General Chapter <621> Chromatography. USP-NF. Link
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. Link
-
Spangenberg, B., Poole, C. F., & Weins, C. (2011). Quantitative Thin-Layer Chromatography. Springer Labs. Link
-
Merck Millipore. (n.d.). HPTLC vs. TLC: Performance Comparison. Sigma-Aldrich. Link
-
CAMAG. (2023). HPTLC Method Concepts: Standardization and Validation. CAMAG Laboratory. Link
Sources
High-Resolution vs. High-Throughput UV-Vis Spectroscopic Characterization of Dimethoxyphenyl Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical architecture for characterizing novel aromatic compounds. Dimethoxyphenyl derivatives—ranging from fundamental building blocks like 1[1] to advanced analytical reagents like 2[2]—are ubiquitous in drug development, photochemistry, and materials science.
The electron-donating methoxy groups on the phenyl ring participate in
To accurately capture these spectral nuances, laboratories must choose between two primary UV-Vis spectrophotometer architectures: Double-Beam Scanning and Photodiode Array (PDA/DAD) . This guide objectively compares these instrumental approaches and provides a self-validating protocol for the rigorous characterization of dimethoxyphenyl derivatives.
Instrumental Architecture Comparison: Causality in Optical Design
The fundamental difference between UV-Vis technologies lies in how they handle light dispersion and signal acquisition. Because UV-Vis measurement is essentially the calculation of a microscopic difference between two large signals (incident light
Double-Beam Scanning Spectrophotometers
In a 4[4], monochromatic light is split into two distinct paths: one passing through the sample and the other through a reference solvent. This design allows for the real-time correction of lamp drift and optical noise[3].
-
Causality for Selection: When determining the exact molar absorption coefficient (
) of a newly synthesized dimethoxyphenyl derivative, baseline flatness is non-negotiable[5]. The double-beam architecture nullifies temporal light source fluctuations, ensuring that the absorbance values plugged into the Beer-Lambert law are absolute.
Photodiode Array (PDA) Spectrophotometers
A 3[3] reverses the traditional optics. Polychromatic light illuminates the sample first, and the transmitted light is subsequently dispersed by a diffraction grating onto an array of photodiodes, capturing all wavelengths simultaneously[4].
-
Causality for Selection: Dimethoxyphenyl compounds can undergo rapid photobleaching or cis-trans isomerization under prolonged UV exposure. A scanning monochromator might take minutes to acquire a spectrum, during which the sample's chemical state could alter. A PDA captures the full spectrum in milliseconds, effectively "freezing" the kinetic state of the molecule[6].
Optical pathways of Double-Beam vs. Photodiode Array (PDA) UV-Vis spectrophotometers.
Quantitative Performance & Spectral Data
To contextualize the performance of these instruments, we must look at the actual spectral data they generate for our target compounds. Below is a summary comparing the instrumental specs alongside the expected UV-Vis properties of two distinct dimethoxyphenyl derivatives.
Table 1: Instrumental Performance Comparison
| Feature / Metric | Double-Beam Scanning UV-Vis | Photodiode Array (PDA) UV-Vis | Impact on Dimethoxyphenyl Analysis |
| Spectral Acquisition Speed | Slow (10–1000 nm/min) | Instantaneous (10–100 ms) | PDA is superior for monitoring rapid photobleaching of UV-sensitive derivatives. |
| Photometric Accuracy | Very High ( | Moderate ( | Double-beam is required for publishing precise molar absorptivity ( |
| Baseline Stability | Excellent (Real-time correction) | Good (Requires frequent blanking) | Double-beam prevents drift during long kinetic degradation studies. |
| Resolution | Variable / High ( | Fixed by diode pitch (typically 1-2 nm) | Scanning systems resolve fine vibronic structures in non-polar solvents. |
Table 2: UV-Vis Spectral Properties of Key Derivatives
| Compound | Structural Role | Primary | Secondary | Application Context |
| 1,4-Dimethoxybenzene | Synthetic Intermediate | ~225 nm | ~288 nm | Baseline characterization of |
| 3,4-Dimethoxycinnamic Acid | MALDI Matrix / UV Filter | ~290 nm | ~320-340 nm (Broad) | High ionization efficiency and strong UV absorption for tissue imaging[7]. |
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following protocol for characterizing DMCA incorporates internal checks that immediately flag optical or chemical anomalies, ensuring absolute trustworthiness of the generated data.
Step 1: System Suitability & Optical Validation
Before introducing any dimethoxyphenyl sample, the instrument's optical integrity must be verified.
-
Wavelength Accuracy: Insert a Holmium Oxide glass filter. Run a scan from 200–600 nm.
-
Self-Validation Check: The instrument must resolve the sharp
transition peaks at precisely 279.3 nm and 360.8 nm. A deviation of nm indicates monochromator misalignment, invalidating future claims.
-
-
Photometric Accuracy: Measure a certified
standard.
Step 2: Sample Preparation & Matrix Matching
-
Prepare a 1.0 mM stock solution of 7[7] in spectroscopic-grade methanol.
-
Perform serial dilutions to create a 5-point calibration curve (e.g., 10, 20, 30, 40, 50
M).-
Causality: Dimethoxyphenyl compounds can
-stack and aggregate at high concentrations, shifting the absorption spectrum. Serial dilution proves the compound is in a monomeric state.
-
Step 3: Baseline Correction
-
Fill both the sample and reference quartz cuvettes (10 mm pathlength) with the exact batch of methanol used for dilution.
-
Execute a baseline zero. This perfectly matches the refractive index and subtracts solvent cutoff absorption.
Step 4: Spectral Acquisition
-
For
Determination (Double-Beam): Scan from 400 nm down to 200 nm at a slow scan rate (100 nm/min) with a 1 nm slit width. -
For High-Throughput Screening (PDA): Set integration time to 100 ms and acquire the full spectrum instantly.
Step 5: Data Processing & Linearity Verification
-
Extract the absorbance values at the
(~320 nm for DMCA). -
Plot Absorbance vs. Concentration.
-
Self-Validation Check: Calculate the linear regression coefficient (
). If , the system is flagging an error: either inner-filter effects, stray light saturation at the detector, or sample aggregation. Do not proceed until linearity is achieved.
-
Self-validating experimental workflow for the UV-Vis characterization of dimethoxyphenyl compounds.
Conclusion
The characterization of dimethoxyphenyl derivatives demands a nuanced understanding of both the molecule's photophysics and the instrument's optical architecture. While Photodiode Array (PDA) systems offer unmatched speed for kinetic studies and high-throughput screening[6], Double-Beam Scanning spectrophotometers remain the gold standard for publishing absolute molar absorptivity data due to their superior baseline stability and photometric accuracy[5]. By pairing the correct instrument with a self-validating protocol, researchers can ensure their spectral data is both highly accurate and universally reproducible.
References
- Source: ijprajournal.
- Fluorescence Spectrophotometer vs UV-Visible Spectrophotometer : Which to Choose?
- Source: nist.
- Source: labcompare.
- Source: yixist.
- Source: nih.
- Source: acs.
Sources
Safety Operating Guide
Navigating the Safe Handling of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide: A Guide to Personal Protective Equipment and Disposal
For Immediate Release
Researchers and drug development professionals handling 2-bromo-N-(2,5-dimethoxyphenyl)propanamide must adhere to stringent safety protocols to mitigate potential health risks associated with this halogenated aromatic amide. This comprehensive guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and compliant disposal plans. By understanding the causal links between the chemical's properties and the prescribed safety measures, laboratory personnel can foster a culture of safety and ensure the integrity of their research.
Hazard Analysis: Understanding the Risks
-
Acute Toxicity: Similar compounds are harmful if swallowed.
-
Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
Primary aromatic amines, which can be structurally related to this compound, are known to be readily absorbed through the skin and can have long-term health effects.[3] Therefore, a cautious and comprehensive approach to PPE is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | Prevents dermal absorption, a primary route of exposure for aromatic amines.[3] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a significant splash hazard. | Protects against accidental splashes that can cause serious eye irritation. |
| Skin and Body Protection | A lab coat is mandatory. For larger scale operations, chemical-resistant coveralls are recommended. | Minimizes the risk of skin contact with the solid compound or solutions. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Prevents inhalation of the compound, which can cause respiratory irritation. |
dot
Caption: Personal Protective Equipment Workflow for Handling this compound.
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Always handle the solid compound within a certified chemical fume hood to control dust and potential fumes.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly doff PPE, removing gloves last using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan: Compliant Waste Management
Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.
dot
Caption: Disposal Workflow for this compound Waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in a designated, properly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic solvents. Do not pour this waste down the drain.
-
Empty Containers: Handle empty containers with care as they may retain product residue.[4][5] Rinse them with a suitable solvent, and collect the rinsate as halogenated liquid waste.
Disposal Procedure:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[6] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Sweep up and place in a sealed container for disposal. Ventilate the area. |
By integrating these safety protocols into your daily laboratory practices, you can significantly reduce the risks associated with handling this compound and contribute to a safer research environment for yourself and your colleagues.
References
- Fisher Scientific. Safety Data Sheet: 2-Bromo-2',5'-dimethoxyacetophenone. (2025).
- Benchchem.
- Chemsrc. CAS#:3245-91-8 | this compound. (2025).
- Sigma-Aldrich. Safety Data Sheet: 5-Bromo-5-nitro-1,3-dioxane. (2014).
- CymitQuimica. This compound. (n.d.).
- ACS Publications.
- Thermo Fisher Scientific. Safety Data Sheet: 1-Bromo-2,2-dimethoxypropane. (2025).
- Loba Chemie. 2-BROMOPROPANE FOR SYNTHESIS MSDS. (2016).
- University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. (2022).
- Fisher Scientific. Safety Data Sheet: 1-Bromo-2,2-dimethoxypropane. (2025).
- Environmental Protection Agency.
- ResearchGate. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022).
- RSC Publishing.
- Special Pet Topics.
- PubMed. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022).
- Fisher Scientific. Lab Reporter. (2025).
- ResearchGate.
- YouTube.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
